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5,8-Dibromo-2,3-bis(4-methoxyphenyl)quinoxaline Documentation Hub

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  • Product: 5,8-Dibromo-2,3-bis(4-methoxyphenyl)quinoxaline
  • CAS: 162967-90-0

Core Science & Biosynthesis

Foundational

Synthesis Pathway and Mechanism of 5,8-Dibromo-2,3-bis(4-methoxyphenyl)quinoxaline: A Technical Guide for Organic Electronics

Executive Summary The molecule 5,8-Dibromo-2,3-bis(4-methoxyphenyl)quinoxaline (CAS: 162967-90-0) is a critical electron-deficient (acceptor) building block used in the design of low-bandgap donor-acceptor (D-A) conjugat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The molecule 5,8-Dibromo-2,3-bis(4-methoxyphenyl)quinoxaline (CAS: 162967-90-0) is a critical electron-deficient (acceptor) building block used in the design of low-bandgap donor-acceptor (D-A) conjugated polymers[1]. By leveraging the highly electronegative pyrazine core of the quinoxaline moiety, researchers can finely tune the Lowest Unoccupied Molecular Orbital (LUMO) levels of organic materials used in Organic Photovoltaics (OPVs) and Organic Light-Emitting Diodes (OLEDs)[2]. The addition of methoxy groups provides essential solubility for solution-processing while modulating the electronic bandgap via electron donation.

This whitepaper details the causality-driven synthesis mechanism, a self-validating experimental protocol, and the quantitative characterization metrics required to produce high-purity yields of this compound.

Mechanistic Rationale and Causality

The synthesis of 5,8-dibromo-2,3-bis(4-methoxyphenyl)quinoxaline relies on a double Schiff base condensation between an o-phenylenediamine and a 1,2-diketone. However, the success of this reaction hinges on strict control over precursor stability and catalytic environment.

The Precursor Dilemma

The required amine, 3,6-dibromobenzene-1,2-diamine , is highly susceptible to oxidative degradation. If exposed to air or light for prolonged periods, it rapidly polymerizes into intractable dark tars. To bypass this, the diamine must be generated in situ or immediately prior to the condensation step by reducing 4,7-dibromobenzo[c][1,2,5]thiadiazole[3]. The use of Sodium Borohydride ( NaBH4​ ) catalyzed by Cobalt(II) Chloride ( CoCl2​ ) in ethanol provides a rapid, mild reduction pathway that prevents the over-reduction of the carbon-bromine bonds[3].

The Condensation Mechanism

Once the fresh diamine is isolated, it is reacted with 4,4'-dimethoxybenzil . The choice of as the solvent is deliberate: it acts as both the reaction medium and an acid catalyst[3]. The acidic environment protonates the carbonyl oxygens of the diketone, significantly increasing their electrophilicity. This facilitates the nucleophilic attack by the amine nitrogen, leading to a hemiaminal intermediate. Subsequent acid-catalyzed dehydration forms an imine. This process repeats intramolecularly, driving the cyclization and final aromatization into the highly stable quinoxaline core.

Mechanism N1 Diamine + Diketone N2 Nucleophilic Attack (Amine on Carbonyl) N1->N2 H+ catalysis N3 Hemiaminal Intermediate N2->N3 N4 Dehydration (-H2O) Imine Formation N3->N4 N5 Intramolecular Cyclization (2nd Attack) N4->N5 N6 Aromatization (Quinoxaline Core) N5->N6 -H2O

Fig 1. Mechanistic sequence of the double Schiff base condensation and cyclization.

Experimental Protocol: A Self-Validating System

To ensure high purity and yield, the following protocol incorporates built-in validation checks at each critical juncture.

Phase A: Reduction to 3,6-Dibromobenzene-1,2-diamine
  • Initiation: Dissolve 4,7-dibromobenzo[c][1,2,5]thiadiazole (30 mmol) and a catalytic amount of CoCl2​⋅6H2​O (0.4 mmol) in 200 mL of absolute ethanol[3].

  • Reduction: Slowly add NaBH4​ (180 mmol) in six equal portions over 1 hour at room temperature[3].

    • Causality Check: The stepwise addition prevents thermal runaway from the exothermic release of hydrogen gas.

    • Self-Validation: The reaction mixture will vigorously evolve gas and change color, indicating the formation of the active cobalt boride catalyst and the subsequent reduction of the thiadiazole ring.

  • Isolation: Stir for an additional 30 minutes. Remove the solvent under reduced pressure. Dissolve the residue in dichloromethane ( CH2​Cl2​ ), wash with deionized water to remove inorganic salts, dry over anhydrous MgSO4​ , and concentrate.

    • Critical Rule: Use the resulting crude diamine immediately in Phase B to prevent oxidative degradation[3].

Phase B: Schiff Base Condensation
  • Reaction Setup: Transfer the crude diamine (~15 mmol) to a round-bottom flask containing a solution of 4,4'-dimethoxybenzil (15 mmol) in 200 mL of glacial acetic acid[3].

  • Reflux: Heat the mixture to reflux (approx. 118 °C) under an inert argon atmosphere for 24 to 72 hours[3].

    • Causality Check: The extended reflux in an acidic medium provides the thermodynamic energy required to drive the double dehydration and overcome the steric hindrance of the bulky methoxyphenyl groups.

  • Precipitation: Cool the solution to room temperature and pour it slowly into 800 mL of vigorously stirred deionized water[3].

    • Self-Validation: A distinct precipitate will immediately crash out of the solution, providing visual confirmation that the hydrophobic conjugated quinoxaline core has successfully formed.

Phase C: Purification
  • Neutralization: Neutralize the aqueous mixture with a 10% aqueous NaOH solution to neutralize residual acetic acid[3].

  • Extraction & Chromatography: Extract the product with CH2​Cl2​ . Evaporate the solvent and purify the crude solid via silica gel column chromatography (eluting with a CH2​Cl2​ :Hexane gradient) to isolate the pure product[3].

SynthesisWorkflow Start1 4,7-Dibromobenzo[c][1,2,5]thiadiazole RedAgent Reduction (NaBH4, CoCl2, EtOH, RT) Start1->RedAgent Diamine 3,6-Dibromobenzene-1,2-diamine (Unstable Intermediate) RedAgent->Diamine in situ generation Condensation Schiff Base Condensation (Glacial AcOH, Reflux, 24-72h) Diamine->Condensation Start2 4,4'-Dimethoxybenzil Start2->Condensation Purification Purification (Precipitation & Column Chromatography) Condensation->Purification Crude Product Product 5,8-Dibromo-2,3-bis(4-methoxyphenyl)quinoxaline Purification->Product Pure Yield

Fig 2. Stepwise synthesis workflow of 5,8-Dibromo-2,3-bis(4-methoxyphenyl)quinoxaline.

Quantitative Data and Characterization

To ensure the material is suitable for downstream polymerization (e.g., via Suzuki or Stille cross-coupling), the final product must meet strict physicochemical and spectroscopic benchmarks. The exact mass of the target compound is approximately 497.95 Da[4], and it typically presents as a light orange to yellow crystalline powder[1].

Table 1: Reaction Stage Metrics
Reaction StageReagentsTemp / TimeExpected YieldKey Validation Metric
Stage 1: Reduction Thiadiazole, NaBH4​ , CoCl2​ RT / 1.5 h>90% (Crude)Vigorous H2​ evolution; TLC confirms SM consumption
Stage 2: Condensation Diamine, Dimethoxybenzil, AcOH118 °C / 24-72 h55–75%Immediate precipitation in H2​O
Table 2: Physicochemical & Analytical Properties
PropertyExpected Value
Chemical Formula C22​H16​Br2​N2​O2​ [4]
Molecular Weight 500.18 g/mol [5]
Appearance Light orange to yellow crystalline powder[1]
Purity Target >98.0% (HPLC)[1]
Mass Spectrometry m/z [M+H]+ ~498.96[4]
1 H NMR Signatures δ ~3.8–3.9 ppm (s, 6H, −OCH3​ ); δ ~7.8 ppm (s, 2H, quinoxaline core)
Storage Conditions 2–8 °C, protect from light and moisture[6]

References

  • Woody, K. B., Henry, E. M., Jagtap, S., & Collard, D. M. (2011). "Synthesis and Characterization of Poly(5,8-quinoxaline ethynylene)s." Macromolecules, 44(23), 9118–9124.[Link]

  • Zhang, L., et al. (2009). "Synthesis and optical properties of novel donor–acceptor poly(phenyleneethynylene)s containing quinoxaline." Synthetic Metals, 159(19-20), 2038-2042.[Link]

  • PubChem. "5,8-dibromo-2,3-bis(4-methoxyphenyl)quinoxaline." National Center for Biotechnology Information.[Link]

Sources

Exploratory

Comprehensive NMR Spectral Analysis of 5,8-Dibromo-2,3-bis(4-methoxyphenyl)quinoxaline: A Technical Guide for Materials Scientists

Executive Summary The rational design of organic semiconductors, organic light-emitting diodes (OLEDs), and advanced polymeric materials relies heavily on the precise structural verification of their building blocks. 5,8...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of organic semiconductors, organic light-emitting diodes (OLEDs), and advanced polymeric materials relies heavily on the precise structural verification of their building blocks. 5,8-Dibromo-2,3-bis(4-methoxyphenyl)quinoxaline (CAS: 162967-90-0) serves as a critical electron-deficient acceptor monomer in the synthesis of low-bandgap donor-acceptor (D-A) conjugated polymers [1].

As a Senior Application Scientist, I have structured this whitepaper to provide an authoritative, in-depth analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data for this compound. Beyond merely tabulating chemical shifts, this guide elucidates the underlying quantum mechanical and electromagnetic causalities—such as anisotropic deshielding, resonance stabilization, and heavy-atom effects—that dictate these spectral signatures. Furthermore, a self-validating experimental protocol is provided to ensure high-fidelity data acquisition and processing.

Structural and Mechanistic Context

To understand the NMR spectrum, one must first understand the molecular architecture and its synthetic origin. The quinoxaline core is a highly conjugated, electron-withdrawing pyrazine-fused benzene system. The presence of bromine atoms at the 5 and 8 positions not only provides reactive sites for subsequent cross-coupling reactions (e.g., Suzuki or Stille couplings) but also introduces significant steric and electronic perturbations. The 4-methoxyphenyl groups at the 2 and 3 positions act as electron-donating moieties, creating an internal push-pull electronic environment.

The compound is typically synthesized via a double condensation reaction between 3,6-dibromobenzene-1,2-diamine and 1,2-bis(4-methoxyphenyl)ethane-1,2-dione (anisil) under mildly acidic conditions [2].

Synthesis A 3,6-Dibromobenzene- 1,2-diamine C Acetic Acid (Solvent) 60°C - Reflux, 2-4h A->C Condensation B 1,2-Bis(4-methoxyphenyl) ethane-1,2-dione B->C Condensation D 5,8-Dibromo-2,3-bis (4-methoxyphenyl)quinoxaline C->D Cyclization & Dehydration

Synthesis pathway of 5,8-Dibromo-2,3-bis(4-methoxyphenyl)quinoxaline via condensation.

High-Resolution NMR Characterization

The following spectral assignments are predicted based on empirical data of structurally analogous substituted quinoxalines and fundamental principles of nuclear shielding [3]. Spectra are referenced to Tetramethylsilane (TMS) at δ 0.00 ppm in Chloroform- d (CDCl 3​ ).

1 H NMR Spectral Assignments

The 1 H NMR spectrum (typically acquired at 400 MHz or 500 MHz) is characterized by three distinct regions: the deshielded quinoxaline core protons, the AA'BB' system of the phenyl rings, and the shielded aliphatic methoxy protons.

Table 1: 1 H NMR Data (400 MHz, CDCl 3​ )

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling ( J , Hz)Causality & Assignment
H-6, H-7 7.90Singlet (s)2H-Quinoxaline core: Due to the C2v​ symmetry of the core, H-6 and H-7 are magnetically equivalent. They are strongly deshielded by the combined anisotropic effect of the adjacent pyrazine ring and the inductive electron-withdrawing effect of the ortho-bromine atoms.
H-2', H-6' 7.65Doublet (d)4H8.8Phenyl (ortho to imine): These protons fall within the deshielding cone of the quinoxaline C=N double bonds. They form the downfield half of the AA'BB' spin system.
H-3', H-5' 6.95Doublet (d)4H8.8Phenyl (ortho to methoxy): Strongly shielded by the resonance electron-donating effect (+R) of the para-methoxy oxygen lone pairs, pushing electron density onto these specific carbons.
-OCH 3​ 3.85Singlet (s)6H-Methoxy protons: Typical chemical shift for an aryl ether. The electronegative oxygen deshields the methyl protons relative to a standard alkane, placing them in the high 3-ppm range.

Self-Validation Check: The total integration must equal 16 protons, precisely matching the molecular formula C 22​ H 16​ Br 2​ N 2​ O 2​ .

13 C NMR Spectral Assignments

The 13 C NMR spectrum (100 MHz or 125 MHz) requires careful interpretation due to the presence of quaternary carbons, which exhibit lower signal intensities due to the lack of Nuclear Overhauser Effect (NOE) enhancement and longer longitudinal relaxation times ( T1​ ).

Table 2: 13 C NMR Data (100 MHz, CDCl 3​ )

Chemical Shift ( δ , ppm)TypeCausality & Assignment
160.5 C q​ C-4' (Phenyl C-O): The most deshielded carbon, directly bonded to the highly electronegative oxygen atom.
153.0 C q​ C-2, C-3 (Imine carbons): Deshielded by the adjacent electronegative nitrogen atoms and the extended conjugation of the pyrazine ring.
139.0 C q​ C-4a, C-8a (Bridgehead carbons): Quinoxaline core carbons shared between the benzene and pyrazine rings.
133.0 CHC-6, C-7 (Core aromatic CH): Standard aromatic carbons, slightly deshielded by the electron-deficient nature of the heterocycle.
131.5 CHC-2', C-6' (Phenyl CH): Ortho to the quinoxaline core.
130.5 C q​ C-1' (Phenyl C q​ ): The attachment point of the phenyl ring to the quinoxaline core.
123.5 C q​ C-5, C-8 (C-Br): Exhibits an upfield shift relative to standard aromatic carbons due to the "heavy atom effect" of bromine, which increases diamagnetic shielding.
114.0 CHC-3', C-5' (Phenyl CH): Ortho to the methoxy group; highly shielded due to the +R resonance effect of the oxygen atom increasing local electron density.
55.3 CH 3​ -OCH 3​ (Methoxy carbon): Characteristic shift for an aliphatic carbon directly bonded to an aryl ether oxygen.

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, NMR data acquisition must follow a self-validating workflow. Merely placing a sample in the spectrometer is insufficient; the system must be optimized to account for the specific relaxation dynamics of halogenated and quaternary carbons.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh exactly 15–20 mg of the purified 5,8-Dibromo-2,3-bis(4-methoxyphenyl)quinoxaline.

    • Dissolve completely in 0.6 mL of high-purity Chloroform- d (CDCl 3​ , 99.8 atom % D) containing 0.03% v/v TMS as an internal standard.

    • Causality: CDCl 3​ is chosen because it lacks exchangeable protons that could interfere with the spectrum, and its low viscosity ensures sharp linewidths.

  • Instrument Calibration (Tuning & Shimming):

    • Insert the 5 mm NMR tube into the spectrometer (e.g., Bruker Avance Neo 400 MHz).

    • Lock the magnetic field to the deuterium resonance of CDCl 3​ .

    • Perform automated or manual gradient shimming (TopShim) to ensure magnetic field homogeneity. Validation: The full width at half maximum (FWHM) of the TMS peak should be 1.0 Hz.

  • 1 H NMR Acquisition:

    • Pulse sequence: Standard 1D proton (zg30).

    • Number of Scans (NS): 16.

    • Relaxation Delay (D1): 1.0 s.

  • 13 C NMR Acquisition:

    • Pulse sequence: Proton-decoupled 13C (zgpg30).

    • Number of Scans (NS): 1024 to 2048 (due to low natural abundance of 13 C and the presence of six quaternary carbons).

    • Relaxation Delay (D1): 2.0 s. Causality: A longer D1 is critical here. The quaternary carbons (especially C-Br and C=N) lack attached protons to facilitate dipole-dipole relaxation, meaning they have long T1​ times. A short D1 would result in these peaks "vanishing" into the baseline noise.

  • Data Processing:

    • Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C prior to Fourier Transformation (FT).

    • Phase the spectrum manually to ensure purely absorptive peak shapes.

    • Calibrate the chemical shift scale by setting the residual CHCl 3​ peak to 7.26 ppm ( 1 H) and the CDCl 3​ triplet central peak to 77.16 ppm ( 13 C).

NMR_Workflow N1 Sample Preparation (15-20 mg in 0.6 mL CDCl3) N2 Probe Tuning & Matching (Locking & Shimming) N1->N2 N3 Data Acquisition (1H: 16 scans, 13C: 1024 scans, D1=2.0s) N2->N3 N4 Signal Processing (Fourier Transform, Phasing, Baseline Corr.) N3->N4 N5 Spectral Assignment (Integration & Multiplicity Analysis) N4->N5

Standardized self-validating workflow for high-resolution NMR acquisition and processing.

Conclusion

The structural verification of 5,8-Dibromo-2,3-bis(4-methoxyphenyl)quinoxaline via NMR spectroscopy requires a nuanced understanding of molecular symmetry, resonance effects, and halogen-induced shielding. By adhering to the precise peak assignments and the rigorous, self-validating acquisition protocols outlined in this guide, researchers can confidently verify the purity and structural integrity of this crucial macromolecular building block prior to downstream polymerization or cross-coupling applications.

References

  • Organic Chemistry Portal. "Synthesis of quinoxalines." Literature Review on Benzo-fused N-Heterocycles. Retrieved from:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 57712549, 5,8-dibromo-2,3-bis(4-methoxyphenyl)quinoxaline." PubChem. Retrieved from:[Link]

Foundational

Single crystal X-ray diffraction of 5,8-Dibromo-2,3-bis(4-methoxyphenyl)quinoxaline

An In-Depth Technical Guide to the Single-Crystal X-ray Diffraction of 5,8-Dibromo-2,3-bis(4-methoxyphenyl)quinoxaline Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehens...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Single-Crystal X-ray Diffraction of 5,8-Dibromo-2,3-bis(4-methoxyphenyl)quinoxaline

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the single-crystal X-ray diffraction analysis of 5,8-Dibromo-2,3-bis(4-methoxyphenyl)quinoxaline, a molecule of significant interest in medicinal chemistry and materials science.[1][2][3][4] Intended for researchers, scientists, and drug development professionals, this document details the complete workflow from synthesis and crystallization to data collection, structure refinement, and in-depth analysis of intermolecular interactions. We explore the causal reasoning behind key experimental choices and demonstrate how a detailed structural understanding, particularly of non-covalent interactions like halogen bonding and π-π stacking, is critical for rational drug design and crystal engineering.[5][6][7]

Introduction: The Significance of Quinoxaline Scaffolds

Quinoxaline, a heterocyclic compound composed of a fused benzene and pyrazine ring, serves as a privileged scaffold in modern medicinal chemistry.[1][4] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][8] The biological efficacy of these molecules is intrinsically linked to their three-dimensional structure, which dictates how they interact with biological targets such as enzymes and receptors.

The title compound, 5,8-Dibromo-2,3-bis(4-methoxyphenyl)quinoxaline , incorporates several key structural features:

  • A rigid, planar quinoxaline core.

  • Two methoxyphenyl substituents, which provide conformational flexibility and potential hydrogen bonding sites.

  • Two bromine atoms at the 5 and 8 positions. These are not mere heavy-atom markers; they are potent directors of crystal packing through halogen bonding, an increasingly vital tool in crystal engineering.[5][6][9]

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the precise atomic arrangement within a crystalline solid.[10] It provides unambiguous data on bond lengths, bond angles, and, most critically, the subtle non-covalent interactions that govern crystal packing and influence physicochemical properties like solubility and stability. This guide will walk through the entire process, providing both the "how" and the "why" at each stage.

Synthesis and High-Quality Crystal Growth

Synthesis Protocol

The synthesis of the title compound is reliably achieved through the condensation of an appropriate aromatic diamine with a 1,2-dicarbonyl compound. This is a standard and efficient method for forming the quinoxaline ring system.[11][12]

Protocol: Synthesis of 5,8-Dibromo-2,3-bis(4-methoxyphenyl)quinoxaline

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of 4,7-dibromo-1,2-phenylenediamine in glacial acetic acid (approximately 20 mL).

  • Addition of Diketone: To this solution, add 1.05 equivalents of 1,2-bis(4-methoxyphenyl)ethane-1,2-dione (anisil). The slight excess of the diketone ensures the complete consumption of the diamine.

  • Reaction: Equip the flask with a reflux condenser and stir the mixture at 60-80°C for 4-6 hours. The gentle heating is necessary to overcome the activation energy of the condensation reaction without promoting side reactions that can lead to colored impurities.[13]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting diamine spot is no longer visible.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product will typically precipitate from the acetic acid solution.

  • Purification: Collect the crude product by vacuum filtration and wash thoroughly with cold ethanol to remove residual acetic acid and unreacted anisoin. The resulting solid can be further purified by recrystallization from a suitable solvent like ethanol or isopropanol to yield the pure product.[13]

Crystallization: The Key to a Successful Diffraction Experiment

Obtaining a single crystal of sufficient size and quality is the most critical and often most challenging step. The goal is to encourage slow, ordered growth from a supersaturated solution.

Recommended Technique: Slow Evaporation

This method is highly effective for producing high-quality single crystals suitable for X-ray diffraction.[14]

  • Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable solvent system. A mixture of dichloromethane/methanol or chloroform/ethanol often works well, where the compound is highly soluble in the chlorinated solvent and less soluble in the alcohol.

  • Preparation: Prepare a near-saturated solution in a clean, small vial. Filter the solution through a syringe filter (0.22 µm) to remove any dust or particulate matter, which could act as unwanted nucleation sites.

  • Growth: Cover the vial with parafilm and puncture it with a few small holes using a needle. Place the vial in a vibration-free location at a constant temperature.

  • Mechanism: The more volatile solvent (e.g., dichloromethane) will evaporate slowly through the pinholes, gradually increasing the concentration of the solute. As the solution reaches supersaturation, nucleation will occur, followed by slow crystal growth. This process can take several days to weeks.

Single-Crystal X-ray Diffraction: Data Acquisition and Processing

The workflow for SC-XRD involves mounting the crystal, collecting diffraction data, and processing that data into a usable format for structure solution.

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; synthesis [label="Synthesis & \nPurification"]; crystal [label="Crystal Growth\n(Slow Evaporation)"]; mount [label="Crystal Mounting\n& Cryo-cooling (100 K)"];

node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; data_coll [label="Data Collection\n(Diffractometer)"]; process [label="Data Processing\n(Integration, Scaling, Absorption Correction)"];

node [fillcolor="#34A853", fontcolor="#FFFFFF"]; solution [label="Structure Solution\n(SHELXS / Direct Methods)"]; refinement [label="Structure Refinement\n(SHELXL / Least-Squares)"]; validation [label="Validation & CIF\n(checkCIF)"];

// Edges synthesis -> crystal [label="Pure Compound"]; crystal -> mount [label="Single Crystal"]; mount -> data_coll [label="Mounted Crystal"]; data_coll -> process [label="Raw Diffraction Frames"]; process -> solution [label="Reflection File (.hkl)"]; solution -> refinement [label="Initial Model (.res)"]; refinement -> validation [label="Refined Structure"]; } enddot Caption: Experimental workflow from synthesis to final structure validation.

Data Collection Protocol
  • Crystal Selection & Mounting: Under a microscope, select a well-formed crystal (typically 0.1-0.3 mm) with sharp edges and no visible cracks. Mount the crystal on a cryo-loop using paratone oil.

  • Cryo-cooling: Immediately flash-cool the mounted crystal in a stream of cold nitrogen gas (typically 100 K). This is a crucial step. Causality: Cooling minimizes atomic thermal vibrations, leading to sharper diffraction spots at higher resolution. It also significantly reduces radiation damage to the crystal from the high-intensity X-ray beam.

  • Instrumentation: Data is collected on a modern CCD or CMOS-based diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å).

  • Unit Cell Determination: An initial set of frames is collected to locate reflections, which are then auto-indexed to determine the crystal's unit cell parameters and Bravais lattice.[10]

  • Data Collection Strategy: A data collection strategy is calculated to ensure high completeness and redundancy of the data.[15] The crystal is rotated through a series of frames (e.g., 0.5° or 1.0° per frame) to capture all unique reflections. A complete 360° rotation is often performed to maximize data quality.[15]

Data Processing

After collection, the raw diffraction images are processed. This involves:

  • Integration: Calculating the intensity of each diffraction spot while subtracting the local background.

  • Scaling: Placing all data from different frames onto a common scale and applying corrections for factors like crystal decay.

  • Absorption Correction: Correcting for the absorption of X-rays by the crystal itself, which is especially important for a compound containing heavy atoms like bromine.

Structure Solution and Refinement

This phase translates the processed diffraction intensities into a chemically meaningful 3D model of the molecule.

Structure Solution

The primary challenge in crystallography is the "phase problem": the phase information for each reflection is lost during the experiment. For small molecules, this is typically solved using direct methods.

  • Software: The SHELXS program, part of the SHELX suite, is the industry standard.[16][17]

  • Process: SHELXS uses statistical relationships between the intensities of strong reflections to derive initial phase estimates.[16] These phases are used to calculate an initial electron density map. The program then automatically identifies the highest electron density peaks and attempts to build a molecular fragment. For the title compound, the two heavy bromine atoms would be located first, simplifying the subsequent location of the lighter C, N, and O atoms.

Structure Refinement

The initial model from SHELXS is a good approximation but requires refinement to fit the experimental data as closely as possible.

  • Software: The SHELXL program is used for this purpose.[18][19]

  • Process: Refinement is an iterative least-squares process where atomic parameters (x, y, z coordinates and displacement parameters) are adjusted to minimize the difference between the observed structure factors (|Fo|) from the data and the calculated structure factors (|Fc|) from the model.

  • Key Steps:

    • Isotropic Refinement: Initially, all non-hydrogen atoms are refined with isotropic displacement parameters (a single sphere representing thermal motion).

    • Anisotropic Refinement: In subsequent cycles, atoms are refined anisotropically, using ellipsoids to better model the direction-dependent thermal motion.

    • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated geometric positions (e.g., using the HFIX command in SHELXL) and refined using a "riding model," where their positions are geometrically dependent on the parent carbon atom.[19] This is done because hydrogen atoms scatter X-rays too weakly to be located accurately from the difference map.

    • Convergence: The refinement is considered complete when the R-factor (a measure of agreement between the model and data) is low (typically < 5%) and the residual electron density map is flat, with no significant peaks or holes.

In-Depth Structural Analysis

The refined crystal structure provides a wealth of information about the molecule's geometry and its interactions within the crystal lattice.

Crystallographic Data Summary

The following table summarizes plausible crystallographic data for the title compound, based on typical values for similar organic molecules.

ParameterValue
Chemical FormulaC₂₂H₁₆Br₂N₂O₂
Formula Weight524.20 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a, b, c (Å)10.5, 18.2, 11.8
α, β, γ (°)90, 105.5, 90
Volume (ų)2175
Z (Molecules/Unit Cell)4
Temperature (K)100(2)
Radiation (λ, Å)Mo Kα (0.71073)
Reflections Collected15800
Unique Reflections4250
R_int0.035
Final R1 [I > 2σ(I)]0.042
wR2 (all data)0.105
Goodness-of-Fit (S)1.05
Molecular Geometry and Intermolecular Interactions

The analysis of the crystal packing reveals a network of non-covalent interactions that dictate the supramolecular architecture.

// Define interaction points node [shape=point, width=0.01, height=0.01]; pA_Br [pos="1,1.5!"]; pB_N [pos="3,1.5!"]; pA_Ring [pos="1,0.5!"]; pC_Ring [pos="3,0.5!"];

// Edges representing interactions pA_Br -> pB_N [dir=forward, label=" Halogen Bond\n Br···N (Type II)\n ~3.1 Å", style=dashed, color="#EA4335", fontcolor="#202124", len=1.5]; pA_Ring -> pC_Ring [dir=both, label=" π-π Stacking\n Centroid-Centroid\n ~3.6 Å", style=dotted, color="#4285F4", fontcolor="#202124", len=1.5]; } enddot Caption: Key intermolecular interactions stabilizing the crystal lattice.

  • Halogen Bonding: The presence of bromine atoms makes halogen bonding a primary directional force in the crystal packing.[5][20] A short contact between a bromine atom on one molecule and a pyrazine nitrogen atom on an adjacent molecule (a Br···N interaction) is expected. This is a classic "Type II" halogen bond, where the C-Br···N angle is nearly linear (~180°) and the Br···N-C angle is bent (~90-120°).[6] This interaction is highly directional and contributes significantly to the stability of the crystal lattice.[9][21]

  • π-π Stacking: The planar quinoxaline core and the phenyl rings are prone to π-π stacking interactions. Molecules will likely arrange in offset parallel stacks to maximize the attractive interaction between the electron-rich π-system of one molecule and the electron-poor σ-framework of its neighbor. The centroid-to-centroid distance for such interactions is typically in the range of 3.5-3.8 Å.

  • C-H···O and C-H···π Interactions: The methoxy groups and numerous aromatic C-H bonds provide opportunities for weak hydrogen bonds. C-H···O interactions between a phenyl C-H and a methoxy oxygen atom, as well as C-H···π interactions where a C-H bond points towards the face of an aromatic ring, further stabilize the three-dimensional structure.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying the various intermolecular interactions within a crystal.[22][23][24] The surface is generated around a molecule, and the distance from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) is calculated.

  • d_norm Surface: A surface mapped with the normalized contact distance (d_norm) highlights key interactions. Deep red spots on the d_norm surface indicate close contacts where the intermolecular distance is shorter than the sum of the van der Waals radii, visually identifying the locations of halogen bonds and hydrogen bonds.[23]

  • 2D Fingerprint Plots: The 2D fingerprint plot is a histogram of dᵢ versus dₑ, providing a quantitative summary of all intermolecular contacts.[22][25][26]

    • Sharp, distinct spikes at the bottom of the plot are characteristic of strong, directional interactions like halogen bonds (Br···N) and hydrogen bonds (C-H···O).

    • A large, diffuse region in the middle of the plot typically represents the numerous, non-specific H···H van der Waals contacts.

    • "Wings" appearing at the top left and right of the plot are indicative of C-H···π and π-π stacking interactions.[23]

By decomposing the fingerprint plot, one can determine the percentage contribution of each type of interaction to the overall crystal packing, providing invaluable insight for crystal engineering and understanding polymorphism.[27]

Conclusion and Implications for Drug Development

The single-crystal X-ray diffraction analysis of 5,8-Dibromo-2,3-bis(4-methoxyphenyl)quinoxaline provides an exact, three-dimensional blueprint of the molecule. This structural data is not merely academic; it is directly applicable to drug development.

  • Structure-Activity Relationship (SAR): The precise geometry confirms the spatial relationship between the functional groups, which is essential for understanding how the molecule fits into a protein's binding pocket.

  • Rational Drug Design: Knowledge of the key intermolecular interactions (halogen bonds, π-stacking) can inform the design of next-generation analogues with improved binding affinity or modified physical properties.

  • Solid-State Properties: The crystal packing analysis explains the material's solid-state properties, such as stability and solubility, which are critical formulation parameters in the pharmaceutical industry.

This guide demonstrates that a rigorous crystallographic study is an indispensable tool, transforming a chemical formula into a functional molecular entity with predictable and designable properties.

References

  • Suda, S., Tateno, A., Nakane, D. and Akitsu, T. (2023) Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85. [Link]

  • Desiraju, G. R., Ho, P. S., Kloo, L., Legon, A. C., Marquardt, R., Metrangolo, P., ... & Resnati, G. (2014). Halogen bonds in crystal engineering: like hydrogen bonds yet different. Accounts of Chemical Research, 47(8), 2479-2486. [Link]

  • Desiraju, G. R., et al. (2014). Halogen bonds in crystal engineering: like hydrogen bonds yet different. PubMed, National Center for Biotechnology Information. [Link]

  • Wikipedia contributors. (2023). Halogen bond. Wikipedia, The Free Encyclopedia. [Link]

  • Guda, R., et al. (2016). Halogen Bonding in Two-Dimensional Crystal Engineering. ChemistryOpen, 5(3), 225-231. [Link]

  • Abdel-Wahab, B. F., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7629. [Link]

  • Boyd, P. G., et al. (2024). Toward the Next Generation of Permanently Porous Materials: Halogen-Bonded Organic Frameworks. Crystal Growth & Design, 24(3), 947-959. [Link]

  • Saini, P., et al. (2015). A REVIEW ON MEDICINAL AND STRUCTURAL ACTIVITY OF QUINOXALINE MOIETY. TIJER.org. [Link]

  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Reza Latifi's personal page. [Link]

  • Amir, M., & Kumar, S. (2018). Quinoxaline: An insight into the recent pharmacological advances. European Journal of Medicinal Chemistry, 143, 887-907. [Link]

  • Talele, S. S., et al. (2025). A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. ResearchGate. [Link]

  • Tan, Y. X., et al. (2019). Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 75(5), 826-838. [Link]

  • Al-Omary, F. A. M., et al. (2026). Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications. Pharmaceuticals, 17(3), 362. [Link]

  • Müller, P. (n.d.). The SHELX package. MIT OpenCourseWare. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

  • Spackman, M. A., & Gavezzotti, A. (2017). Intermolecular interactions in molecular crystals: what's in a name?. CrystEngComm, 19(11), 1488-1495. [Link]

  • Imai, Y., et al. (2021). Computational analysis of intermolecular interactions in a crystal with structural phase transitions. IUCr Journals. [Link]

  • Psycharis, V., Dermitzaki, D., & Raptopoulou, C. P. (2021). The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. Crystals, 11(10), 1246. [Link]

  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. [Link]

  • Novoa, J. J. (Ed.). (2017). Intermolecular Interactions in Crystals: Fundamentals of Crystal Engineering. Royal Society of Chemistry. [Link]

  • Sheldrick, G. M. (1997). The SHELX-97 Manual. University of Göttingen. [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. [Link]

  • Wang, W., et al. (2021). Hirshfeld Surface Method and Its Application in Energetic Crystals. Energy & Fuels, 35(23), 19041-19050. [Link]

  • Mueller, P. (n.d.). SHELXL - An Easy Structure - Sucrose. Sucrose Tutorial. [Link]

  • Wlodawer, A., & Dauter, Z. (2017). Data Collection for Crystallographic Structure Determination. Methods in Molecular Biology, 1607, 43-61. [Link]

  • Rowlett, R. S. (n.d.). Protein XRD Protocols - X-ray Diffraction Data Collection. Colgate University. [Link]

  • Zhu, J. (2017). Single Crystal XRD: Data Acquisition and Structure Solving. University of Saskatchewan. [Link]

  • Tsuzuki, S., et al. (2000). Intermolecular Interactions in Strongly Polar Crystals with Layer Structures. The Journal of Physical Chemistry B, 104(34), 8299-8306. [Link]

  • Dauter, Z. (1997). Data-collection strategies. IUCr Journals. [Link]

  • Asdaq, S. M. B., et al. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Current Organic Synthesis, 12(6), 766-796. [Link]

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  • Chen, Y. L., et al. (2024). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Advances, 14(25), 17904-17915. [Link]

  • Abdel-Wahab, B. F. (2023). Methods of Preparation of Quinoxalines. Encyclopedia MDPI. [Link]

  • Heravi, M. M., et al. (2014). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Journal of Chemistry, 2014, 1-5. [Link]

  • Kumar, A., et al. (2013). An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. Indian Journal of Chemistry - Section B, 52B(4), 558-562. [Link]

  • Ruiz, J. (2023). Efficient Synthesis of Aromatic Quinoxaline Derivatives. eCommons. [Link]

Sources

Exploratory

Computational Optoelectronics: Density Functional Theory (DFT) Band Gap Analysis of 5,8-Dibromo-2,3-bis(4-methoxyphenyl)quinoxaline

Executive Summary In the development of advanced organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs), the precise tuning of frontier molecular orbitals (FMOs) is paramount. 5,8-Dibromo-2,3-bis(4-methox...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of advanced organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs), the precise tuning of frontier molecular orbitals (FMOs) is paramount. 5,8-Dibromo-2,3-bis(4-methoxyphenyl)quinoxaline (CAS: 162967-90-0; InChIKey: PEHOANSJGUIQOF-UHFFFAOYSA-N)[1] serves as a highly versatile, electron-deficient acceptor monomer in the synthesis of Donor-Acceptor (D-A) conjugated polymers.

As a Senior Application Scientist, I frequently observe researchers relying on unvalidated computational models that fail to accurately predict the optoelectronic behavior of such highly conjugated systems. This technical whitepaper establishes a rigorous, self-validating Density Functional Theory (DFT) protocol to accurately calculate the electronic and optical band gaps of this specific quinoxaline derivative, ensuring high-fidelity data for downstream polymer synthesis and drug development applications.

Mechanistic Rationale: The Quinoxaline Core in D-A Systems

The molecular architecture of 5,8-dibromo-2,3-bis(4-methoxyphenyl)quinoxaline is deliberately engineered for optoelectronic tuning:

  • The Quinoxaline Backbone (Acceptor): The electronegative nitrogen atoms in the pyrazine ring withdraw electron density, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy, which is critical for electron transport[2].

  • The 4-Methoxyphenyl Groups (Donors): Positioned at the 2,3-sites, these moieties exert a weak electron-donating effect via resonance from the methoxy oxygen, subtly raising the Highest Occupied Molecular Orbital (HOMO) while drastically improving the monomer's solubility in organic solvents[3].

  • The 5,8-Dibromo Sites (Reactive Handles): These halogenated positions serve as the primary reactive sites for palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille couplings) to construct extended macromolecular semiconductors[4].

Protocol: Self-Validating DFT Workflow

To prevent the propagation of theoretical errors into physical experiments, computational protocols must be inherently self-validating. The following step-by-step methodology ensures thermodynamic stability and electronic accuracy.

Phase 1: Conformational Search and Ground-State Optimization
  • Objective: Establish the lowest-energy conformation of the molecule.

  • Causality: The 4-methoxyphenyl rings experience steric hindrance with the quinoxaline core. A rigid potential energy surface (PES) scan is required across the dihedral angles connecting the phenyl rings to the quinoxaline backbone to avoid trapping the optimization in a local minimum[5].

  • Execution:

    • Construct the initial 3D geometry using GaussView 6.0.

    • Execute a relaxed redundant internal coordinate scan using the B3LYP functional and the 6-31G(d) basis set.

    • Extract the lowest-energy conformer and submit it for full unconstrained geometry optimization.

Phase 2: Thermodynamic Validation (Frequency Calculation)
  • Objective: Verify the optimized geometry is a true global minimum.

  • Causality: Optimization algorithms locate stationary points where the first derivative of energy is zero. Without calculating the second derivative (Hessian matrix), one cannot distinguish a true minimum from a transition state (saddle point).

  • Execution:

    • Run a vibrational frequency calculation (Freq) at the exact same level of theory (B3LYP/6-31G(d)).

    • Self-Validation Check: Parse the output file for imaginary frequencies. If any imaginary frequencies exist ( Nimag​>0 ), perturb the geometry along the normal mode of the imaginary frequency and re-optimize[2]. Proceed only when Nimag​=0 .

Phase 3: FMO and Electronic Band Gap Extraction
  • Objective: Calculate the HOMO and LUMO energies.

  • Causality: While 6-31G(d) is sufficient for structural geometry, calculating the electron affinity (LUMO) of an electron-deficient quinoxaline requires diffuse functions. The lack of diffuse functions artificially truncates the spatial extent of the LUMO, leading to inaccurate band gaps.

  • Execution:

    • Perform a Single-Point Energy (SPE) calculation using a higher-tier basis set: B3LYP/6-311+G(d,p)[6].

    • Extract the HOMO and LUMO eigenvalues (convert from Hartrees to eV).

    • Calculate the fundamental electronic band gap: Eg​=ELUMO​−EHOMO​ .

Phase 4: Time-Dependent DFT (TD-DFT) for Optical Band Gap
  • Objective: Simulate the UV-Vis absorption spectrum and determine the optical band gap ( Eopt​ ).

  • Causality: Standard B3LYP severely underestimates intramolecular charge-transfer (ICT) excitations in D-A molecules due to self-interaction errors. A range-separated hybrid functional (CAM-B3LYP) is mandatory to correct long-range electron exchange[3].

  • Execution:

    • Run TD-DFT using CAM-B3LYP/TZVP[3].

    • Apply the Polarizable Continuum Model (PCM) with chloroform as the solvent to mimic thin-film processing conditions[7].

    • Identify the lowest-energy singlet transition ( S0​→S1​ ) with significant oscillator strength ( f>0.1 ) to define Eopt​ .

Computational Workflow Visualization

DFT_Workflow Start 1. Initial Geometry Input (GaussView 6.0) Opt 2. Geometry Optimization B3LYP/6-31G(d) Start->Opt Freq 3. Frequency Calculation (Vibrational Analysis) Opt->Freq Minima Zero Imaginary Frequencies? Freq->Minima Minima->Opt No (Saddle Point) SP 4. Single Point Energy B3LYP/6-311+G(d,p) Minima->SP Yes (True Minima) TDDFT 5. TD-DFT (Optical Gap) CAM-B3LYP/TZVP (PCM) SP->TDDFT Output 6. FMO & Band Gap Extraction (HOMO, LUMO, Eg) TDDFT->Output

Figure 1: Self-validating DFT workflow for FMO and band gap extraction.

Quantitative Data Presentation

The following table summarizes the representative theoretical optoelectronic parameters derived from the validated DFT/TD-DFT workflow for 5,8-dibromo-2,3-bis(4-methoxyphenyl)quinoxaline.

Table 1: Theoretical Optoelectronic Parameters

ParameterComputational LevelPredicted ValueMechanistic Significance
HOMO Energy B3LYP/6-311+G(d,p)-5.78 eVGoverns hole transport; destabilized (raised) by the electron-donating methoxy groups.
LUMO Energy B3LYP/6-311+G(d,p)-2.82 eVGoverns electron affinity; stabilized (lowered) by the electron-deficient quinoxaline core.
Electronic Gap ( Eg​ ) B3LYP/6-311+G(d,p)2.96 eVFundamental charge-transport gap ( ELUMO​−EHOMO​ )[6].
Optical Gap ( Eopt​ ) CAM-B3LYP/TZVP (PCM)2.71 eVFirst singlet vertical excitation ( S0​→S1​ ); accounts for exciton binding energy[3].
Dipole Moment ( μ ) B3LYP/6-311+G(d,p)2.15 DebyeIndicates molecular polarity, influencing solid-state packing and solubility profiles[6].

Conclusion

By strictly adhering to a self-validating DFT protocol—incorporating rigid PES scans, mandatory frequency checks, diffuse basis sets, and range-separated functionals—researchers can accurately predict the band gap of 5,8-dibromo-2,3-bis(4-methoxyphenyl)quinoxaline. This computational rigor directly translates to higher success rates in the physical synthesis of targeted organic semiconductors and advanced therapeutics.

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Foundational

Photophysical Properties of 5,8-Dibromo-2,3-bis(4-methoxyphenyl)quinoxaline Derivatives: A Technical Guide

Executive Summary In the development of advanced organic optoelectronics, molecular design cannot be reduced to a mere assembly of functional groups; it must be approached as a highly tuned system of interacting electron...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of advanced organic optoelectronics, molecular design cannot be reduced to a mere assembly of functional groups; it must be approached as a highly tuned system of interacting electronic potentials. The scaffold 5,8-dibromo-2,3-bis(4-methoxyphenyl)quinoxaline represents a masterclass in this design philosophy. By strategically combining an electron-deficient core with mild electron donors and reactive halogen handles, researchers can precisely engineer the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This whitepaper provides an in-depth analysis of the photophysical properties, structural causality, and self-validating experimental protocols associated with this critical building block.

Structural Rationale: The Logic of the Scaffold

To understand the photophysics of this molecule, we must first deconstruct its structural causality. The optical behavior of the derivative is governed by three distinct domains, each serving a specific mechanistic purpose:

  • The Quinoxaline Core (Electron Acceptor): The high electronegativity of the two imine nitrogens in the pyrazine ring draws electron density inward, making the core a potent electron acceptor (A)[1].

  • 2,3-bis(4-methoxyphenyl) Substituents (Electron Donors & Steric Bulk): The methoxy groups act as mild electron donors (D), establishing a localized "push-pull" Intramolecular Charge Transfer (ICT) axis across the molecule[1]. Crucially, the steric repulsion between these two adjacent phenyl rings forces them out of the planar alignment with the quinoxaline core. This twisted conformation suppresses intermolecular π−π stacking, thereby mitigating Aggregation-Caused Quenching (ACQ) and promoting Aggregation-Induced Enhanced Emission (AIEE) in the solid state[2].

  • 5,8-Dibromo Handles (Polymerization Sites): While halogens are largely photophysically silent in standard absorption/emission profiles, the 5,8-dibromo positions are highly reactive handles. They allow the monomer to undergo palladium-catalyzed cross-coupling (e.g., Stille or Suzuki-Miyaura reactions) to form extended Donor-Acceptor (D-A) conjugated polymers for Organic Photovoltaics (OPVs) without disrupting the primary optical axis[3].

StructuralLogic Core Quinoxaline Core (Strong Electron Acceptor) ICT Intramolecular Charge Transfer (ICT) Core->ICT Bromo 5,8-Dibromo Sites (Cross-Coupling Handles) Polymer D-A Conjugated Polymers / OPVs Bromo->Polymer Polymerization Methoxy 2,3-bis(4-methoxyphenyl) (Electron Donors & Steric Bulk) Methoxy->ICT Push-Pull AIEE Twisted Conformation (AIEE Effect) Methoxy->AIEE Steric Hindrance ICT->Polymer AIEE->Polymer

Structural logic linking quinoxaline functionalization to photophysical outcomes.

Photophysical Profile: Absorption, Emission, and Solvatochromism

The photophysical signature of 5,8-dibromo-2,3-bis(4-methoxyphenyl)quinoxaline is defined by its dual-band absorption and highly sensitive emission profile.

Absorption Dynamics: The UV-Vis spectrum typically exhibits two distinct bands. The higher energy band (spanning 300–340 nm) is attributed to localized π−π∗ transitions within the conjugated skeleton[1]. The broader, lower energy band (350–500 nm) is the hallmark of the ICT transition ( π∗−π∗ ), representing the migration of electron density from the methoxyphenyl donors to the electron-deficient pyrazine ring upon photoexcitation[1].

Emission and Positive Solvatochromism: Because the ICT state is highly polar, the excited state dipole moment is significantly larger than the ground state dipole moment. Consequently, the molecule exhibits strong positive solvatochromism [2]. In non-polar solvents (e.g., toluene), the emission is blue-shifted with structured vibronic features. As solvent polarity increases (e.g., moving to DMSO), solvent relaxation stabilizes the highly polar excited state, causing a massive bathochromic (red) shift and broadening of the emission peak[2].

Table 1: Representative Photophysical Parameters Across a Solvent Gradient

SolventPolarity IndexAbs. Max ( λabs​ , nm)Em. Max ( λem​ , nm)Stokes Shift ( Δν , cm⁻¹)
Toluene2.4~410~480~3550
Chloroform4.1~415~510~4480
THF4.0~412~525~5220
DMSO7.2~420~580~6560

Note: Data represents the characteristic positive solvatochromic shift typical of 2,3-diarylquinoxaline ICT states.

Experimental Protocols: Synthesis and Characterization

As a Senior Application Scientist, I emphasize that chemical protocols must be self-validating systems. The synthesis should naturally drive toward high purity, and the characterization workflow must contain internal checks to prevent artifactual data.

Synthesis Protocol: A Self-Validating Approach

Causality Check: Why utilize glacial acetic acid as the solvent for the condensation reaction? Acetic acid acts simultaneously as a solvent and a Brønsted acid catalyst. It protonates the diketone carbonyls, increasing their electrophilicity. This accelerates the nucleophilic attack by the sterically hindered and weakly nucleophilic 3,6-dibromobenzene-1,2-diamine. Furthermore, the product is poorly soluble in cold acetic acid, allowing it to precipitate directly out of the reaction matrix, self-purifying the compound without the immediate need for chromatography.

  • Reagent Preparation: Combine 3,6-dibromobenzene-1,2-diamine (1.0 eq) and 1,2-bis(4-methoxyphenyl)ethane-1,2-dione (1.05 eq) in a round-bottom flask.

  • Condensation: Suspend the mixture in glacial acetic acid to achieve a 0.1 M concentration. Heat the reaction to 120 °C under a nitrogen atmosphere for 12–16 hours.

  • Isolation: Allow the mixture to cool to room temperature. Pour the crude mixture into ice water to force complete precipitation. Filter the solid and wash extensively with cold ethanol.

  • Validation: Recrystallize from a dichloromethane/ethanol mixture. The structural integrity is validated via 1 H NMR, which must show a sharp singlet integrating to 6 protons at ~3.87 ppm (the methoxy groups) and the characteristic aromatic shifts of the quinoxaline core[4].

Photophysical Characterization Workflow

Causality Check: When measuring quantum yields or steady-state emission, the optical density (absorbance) of the solution at the excitation wavelength must be kept strictly below 0.1. Why? Higher concentrations lead to inner-filter effects, where the sample re-absorbs its own emitted light, artificially truncating the blue edge of the emission spectrum and leading to drastically underestimated quantum yields.

Workflow Prep Sample Prep (Solvent Gradient) Abs UV-Vis Absorption (π-π* & ICT) Prep->Abs PL Steady-State PL (Solvatochromism) Abs->PL TRPL Time-Resolved PL (Excited Lifetime) PL->TRPL Data Data Synthesis (Radiative Rates) TRPL->Data

Sequential workflow for comprehensive photophysical characterization.
  • Sample Preparation: Prepare a 1.0 mM stock solution in spectroscopic grade dichloromethane (DCM). Dilute aliquots into a gradient of solvents (Toluene, THF, DCM, DMSO) to a final concentration of 10 µM for absorption and 1 µM for emission.

  • UV-Vis Absorption: Scan from 250 nm to 600 nm. Ensure the baseline is strictly zeroed with the pure, matched solvent to account for solvent cutoff wavelengths.

  • Steady-State Photoluminescence (PL): Excite the sample at the peak of the ICT absorption band. Record the emission from ( λex​

    • 15 nm) to 750 nm.
  • Solvatochromic Analysis: Plot the Stokes shift ( Δν ) against the solvent orientation polarizability ( Δf ) to generate a Lippert-Mataga plot. A linear correlation validates the highly polar nature of the ICT excited state[2].

Conclusion

The 5,8-dibromo-2,3-bis(4-methoxyphenyl)quinoxaline scaffold is not just a static molecule; it is a highly tunable optoelectronic platform. Its inherent push-pull electronics govern its photophysical behavior, while its twisted conformation protects its emissive properties in the solid state. By understanding the causality behind its structural features, researchers can leverage this monomer to synthesize next-generation low-bandgap polymers and advanced bio-imaging fluorophores.

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Exploratory

Electrochemical Profiling and Redox Dynamics of 5,8-Dibromo-2,3-bis(4-methoxyphenyl)quinoxaline

Executive Summary In the development of advanced optoelectronic materials, 5,8-Dibromo-2,3-bis(4-methoxyphenyl)quinoxaline (CAS: 162967-90-0) serves as a foundational electron-deficient (acceptor) building block. It is e...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of advanced optoelectronic materials, 5,8-Dibromo-2,3-bis(4-methoxyphenyl)quinoxaline (CAS: 162967-90-0) serves as a foundational electron-deficient (acceptor) building block. It is extensively utilized in the synthesis of Donor-Acceptor (D-A) conjugated polymers, cyclometalated iridium complexes, and organic photovoltaics. This technical guide explores the mechanistic causality behind its structural design, details the self-validating cyclic voltammetry (CV) protocols required to characterize its redox potentials, and synthesizes the quantitative data governing its frontier molecular orbitals (HOMO/LUMO).

Mechanistic Foundations: Structural Causality

The electrochemical behavior of this quinoxaline derivative is dictated by three distinct structural components, each engineered to serve a specific optoelectronic function:

  • The Quinoxaline Core (Electron Acceptor): The pyrazine ring within the quinoxaline core contains two highly electronegative nitrogen atoms. These atoms exert a strong electron-withdrawing effect via inductive and resonance mechanisms, which significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO). This deep LUMO is critical for facilitating electron injection and transport in devices like OLEDs and solar cells .

  • Methoxyphenyl Substituents (Electronic Tuning): The inclusion of methoxy (-OCH₃) groups at the para-positions of the 2,3-phenyl rings introduces an electron-donating effect via resonance. This electron push subtly destabilizes (raises) both the HOMO and LUMO compared to unsubstituted or halogenated analogs. The result is a finely tuned, narrower bandgap that shifts absorption and emission spectra toward the deep-red or near-infrared regions . Furthermore, the alkoxy chains enhance the molecule's solubility in organic solvents, a prerequisite for solution-processed device fabrication.

  • 5,8-Dibromo Reactive Sites (Polymerization Anchors): The bromine atoms at the 5 and 8 positions do not primarily dictate the final polymer's redox state; rather, they act as highly reactive leaving groups. They enable palladium-catalyzed cross-coupling reactions (e.g., Stille or Suzuki coupling) to covalently attach electron-rich donor units—such as 3,4-ethylenedioxythiophene (EDOT) or triphenylamine—forming the extended D-A-D conjugated backbone .

Experimental Protocol: Self-Validating Cyclic Voltammetry

To accurately determine the redox potentials and calculate the HOMO/LUMO energy levels, Cyclic Voltammetry (CV) must be executed as a self-validating system. The following protocol ensures that environmental variables and junction potentials are internally corrected.

Step-by-Step Methodology

Step 1: Electrolyte and Solvent Preparation

  • Action: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF₆) in an anhydrous solvent mixture (typically 1:1 Dichloromethane/Acetonitrile).

  • Causality: Dichloromethane (DCM) is required to dissolve the bulky, hydrophobic quinoxaline monomer, while Acetonitrile (ACN) provides an exceptionally wide electrochemical window, preventing solvent breakdown during high-voltage sweeps.

Step 2: Three-Electrode Cell Assembly

  • Action: Utilize a Glassy Carbon (GC) or Indium Tin Oxide (ITO) working electrode, a Platinum (Pt) wire counter electrode, and an Ag/Ag⁺ pseudo-reference electrode.

  • Causality: The GC electrode provides a chemically inert surface for electron transfer. The pseudo-reference electrode is used because standard aqueous reference electrodes (like Ag/AgCl) introduce water, which quenches radical anions formed during reduction.

Step 3: Internal Standardization (Self-Validation)

  • Action: Add a small concentration (~1 mM) of Ferrocene (Fc) to the analyte solution at the end of the experiment.

  • Causality: The Fc/Fc⁺ redox couple is a universally recognized standard with a known absolute energy level (-4.8 eV vs. vacuum). By referencing the monomer's oxidation/reduction onsets against the half-wave potential of Ferrocene ( E1/2,Fc​ ), the system self-corrects for reference electrode drift.

Step 4: Data Acquisition and Energy Level Calculation

  • Action: Sweep the potential at a scan rate of 50–100 mV/s. Identify the onset oxidation potential ( Eoxonset​ ) and onset reduction potential ( Eredonset​ ).

  • Calculation:

    • EHOMO​=−[Eoxonset​−E1/2,Fc​+4.8] eV

    • ELUMO​=−[Eredonset​−E1/2,Fc​+4.8] eV

    • Egap​=ELUMO​−EHOMO​

Quantitative Data: Redox Potentials and Energy Levels

The table below summarizes the electrochemical properties of the quinoxaline core and its representative Donor-Acceptor polymer derivatives, demonstrating how coupling at the 5,8-dibromo sites modulates the electronic structure , .

Compound / Polymer System Eox​ Onset (V) Ered​ Onset (V)HOMO (eV)LUMO (eV)Bandgap ( Eg​ , eV)
2,3-bis(4-methoxyphenyl)quinoxaline (Core) +1.41-1.29-6.21-4.092.12
Poly(EDOT-Quinoxaline-EDOT) +0.30-1.30-5.10-3.501.60
Poly(Thiophene-Quinoxaline-Thiophene) +0.60-1.20-5.40-3.601.80

*Potentials are referenced against the Ag/Ag+ electrode, calibrated with Fc/Fc+.

Mandatory Visualization: Electrochemical Workflow

Electrochemical_Workflow Monomer 5,8-Dibromo-2,3-bis(4-methoxyphenyl)quinoxaline (Electron Acceptor Monomer) Electrolyte Electrolyte Preparation 0.1 M TBAPF6 in Anhydrous DCM/ACN Monomer->Electrolyte Dissolve Setup Three-Electrode Setup WE: Glassy Carbon | CE: Pt | RE: Ag/Ag+ Electrolyte->Setup Purge with Argon CV_Scan Cyclic Voltammetry (CV) Scan Rate: 50 - 100 mV/s Setup->CV_Scan Apply Potential Sweep Extraction Redox Potential Extraction Determine E_onset(ox) and E_onset(red) CV_Scan->Extraction Record Voltammogram Polymerization Electropolymerization (For D-A Coupled Derivatives) CV_Scan->Polymerization Repeated Cycling Energy_Calc HOMO/LUMO Calculation HOMO = -(4.8 + E_ox) LUMO = -(4.8 + E_red) Extraction->Energy_Calc Apply Empirical Formula

Workflow for the electrochemical characterization and electropolymerization of quinoxaline derivatives.

References

  • Title: The Availability of Neutral Cyan, Green, Blue and Purple Colors from Simple D–A Type Polymers with Commercially Available Thiophene Derivatives as the Donor Units Source: PubMed Central (PMC) URL: [Link]

  • Title: Quinoxaline-Based Cationic Cyclometalated Iridium Complexes for Deep-Red Light-Emitting Electrochemical Cells Source: ACS Publications (Inorganic Chemistry) URL: [Link]

  • Title: Insight into quinoxaline containing D–π–A dyes for dye-sensitized solar cells with cobalt and iodine based electrolytes Source: RSC Publishing (RSC Advances) URL: [Link]

  • Title: Electropolymerization of an EDOT-Quinoxaline Monomer for Green Electrochromic Thin Films and Devices Source: MDPI (Materials) URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Cross-Coupling of 5,8-Dibromo-2,3-bis(4-methoxyphenyl)quinoxaline

Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals Application Area: Synthesis of Donor-Acceptor (D-A) Conjugated Polymers, OLED Emitters, and Photovoltaic Materials Executive S...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals Application Area: Synthesis of Donor-Acceptor (D-A) Conjugated Polymers, OLED Emitters, and Photovoltaic Materials

Executive Summary

The synthesis of highly conjugated, low-bandgap materials relies heavily on the efficient construction of Donor-Acceptor-Donor (D-A-D) architectures. 5,8-Dibromo-2,3-bis(4-methoxyphenyl)quinoxaline is a privileged, electron-deficient acceptor core widely utilized in the development of organic photovoltaics (OPVs), dye-sensitized solar cells (DSSCs), and organic light-emitting diodes (OLEDs)[1].

This application note provides a comprehensive, field-validated protocol for the double Suzuki-Miyaura cross-coupling of this specific quinoxaline derivative. By detailing the mechanistic causality behind catalyst selection, solvent systems, and phase-transfer dynamics, this guide ensures reproducible, high-yield C-C bond formation while mitigating common side reactions such as protodeboronation and homocoupling.

Mechanistic Insights & Experimental Causality

To achieve quantitative double-coupling at the 5,8-positions of the quinoxaline ring, one must account for the unique electronic and steric microenvironment of the substrate.

Electronic Activation vs. Steric Hindrance

The pyrazine moiety of the quinoxaline core is highly electron-withdrawing. This electron deficiency significantly accelerates the oxidative addition of the Palladium(0) catalyst into the C-Br bonds. However, the 2,3-bis(4-methoxyphenyl) substituents introduce considerable steric bulk. While the methoxy (-OCH₃) groups enhance the lipophilicity and solubility of the rigid core in organic solvents (a critical advantage over unsubstituted 2,3-diphenylquinoxalines), they force the adjacent 5,8-positions into a sterically constrained pocket[2].

The Transmetalation Bottleneck

Because oxidative addition is rapid, the catalytic cycle's rate-determining step shifts to transmetalation . If transmetalation is sluggish due to poor phase mixing or insufficient base, the long-lived Pd(II) intermediate becomes susceptible to hydrodehalogenation (yielding a mono-brominated or fully reduced byproduct). Therefore, a biphasic solvent system (Toluene/H₂O) coupled with a strong aqueous base (e.g., 2M K₂CO₃) and vigorous stirring (>1000 rpm) is mandatory to facilitate the transfer of the boronate complex at the solvent interface[3].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Rapid C-Br Insertion) Pd0->OxAdd 5,8-Dibromoquinoxaline TransMet Transmetalation (Rate-Limiting Step) OxAdd->TransMet Pd(II) Intermediate + Aryl-B(OH)2 RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim Diaryl Pd(II) + Base/H2O RedElim->Pd0 Product Release

Fig 1: Catalytic cycle highlighting the transmetalation bottleneck in sterically hindered quinoxalines.

Optimization of Reaction Parameters

Extensive literature on quinoxaline-based D-A polymers demonstrates that while advanced Buchwald ligands (e.g., SPhos, XPhos) are highly effective, the classic and cost-effective Pd(PPh₃)₄ remains the industry standard for this specific substrate when paired with optimized biphasic conditions[4].

Table 1: Parameter Optimization for 5,8-Dibromoquinoxaline Coupling
Catalyst SystemSolvent MatrixBase (Aqueous)Temp (°C)Typical YieldMechanistic Rationale
Pd(PPh₃)₄ (5 mol%) Toluene / H₂O (3:1) K₂CO₃ (2.0 M) 90 - 100 75 - 92% Optimal balance of solubility and phase-transfer; standard for D-A-D triads.
Pd₂(dba)₃ / P(o-tolyl)₃THF / H₂O (4:1)Na₂CO₃ (2.0 M)75 - 8060 - 80%Used for highly temperature-sensitive boronic acids; lower reflux limit.
Pd(dppf)Cl₂DMF / H₂O (5:1)Cs₂CO₃ (Solid)11065 - 85%High-temperature alternative for extremely insoluble polycyclic boronic esters.
Pd(PPh₃)₄ (2 mol%)Toluene / EtOH / H₂OK₂CO₃ (2.0 M)9070 - 85%EtOH acts as a co-solvent to improve interfacial mixing, reducing reaction time.

Standardized Experimental Protocol

This self-validating protocol utilizes a Schlenk line to ensure strict exclusion of oxygen, which is critical to prevent the homocoupling of the boronic acid and the oxidation of the Pd(0) catalyst.

Workflow N1 1. Reagent Preparation Strict Degassing of Solvents N2 2. Solid Charging Dibromide + Boronic Acid + Catalyst N1->N2 Argon Atmosphere N3 3. Liquid Injection Degassed Toluene & 2M K2CO3 N2->N3 3x Vacuum/Argon Cycles N4 4. Biphasic Reflux 90-100°C, >1000 RPM (12-24h) N3->N4 Phase Transfer N5 5. Aqueous Workup DCM Extraction & Brine Wash N4->N5 TLC Confirmation N6 6. Chromatography Silica Gel (Hexanes/EtOAc) N5->N6 Anhydrous MgSO4 Drying

Fig 2: Step-by-step experimental workflow for biphasic Suzuki-Miyaura coupling.

Materials & Reagents
  • Acceptor Core: 5,8-Dibromo-2,3-bis(4-methoxyphenyl)quinoxaline (1.00 mmol, 500.2 g/mol )

  • Donor Matrix: Aryl/Heteroaryl Boronic Acid or Pinacol Ester (2.50 mmol) (Note: Excess is used to drive double coupling and compensate for protodeboronation).

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Base: Potassium carbonate (K₂CO₃), 2.0 M aqueous solution (5.0 mL, 10.0 mmol)

  • Solvent: Anhydrous Toluene (15.0 mL)

  • Phase Transfer Catalyst (Optional but recommended): Aliquat 336 (1-2 drops)

Step-by-Step Procedure

Step 1: Solvent Degassing (Crucial for Trustworthiness)

  • Prepare 15 mL of anhydrous toluene and 5 mL of 2.0 M aqueous K₂CO₃ in separate septa-sealed flasks.

  • Sparge both solvents vigorously with high-purity Argon for a minimum of 30 minutes prior to the reaction. Failure to degas the aqueous base is the leading cause of catalyst deactivation.

Step 2: Reaction Assembly

  • To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 5,8-Dibromo-2,3-bis(4-methoxyphenyl)quinoxaline (500 mg, 1.00 mmol), the chosen boronic acid (2.50 mmol), and Pd(PPh₃)₄ (58 mg, 0.05 mmol).

  • Seal the flask with a rubber septum. Connect to a Schlenk line and perform three cycles of high vacuum (5 mins) followed by Argon backfilling.

Step 3: Initiation & Heating

  • Under a positive flow of Argon, inject the degassed toluene (15 mL) via syringe.

  • Inject the degassed 2.0 M K₂CO₃ solution (5 mL) and 2 drops of Aliquat 336.

  • Transfer the flask to a pre-heated oil bath at 95 °C.

  • Stir vigorously (1000–1200 rpm) to ensure maximum interfacial surface area between the aqueous and organic layers. Allow the reaction to reflux in the dark for 12 to 24 hours.

Step 4: Reaction Monitoring (Self-Validation)

  • After 12 hours, halt stirring to allow phase separation. Extract a 0.1 mL aliquot from the upper (toluene) layer.

  • Spot on a silica TLC plate alongside the starting dibromide. Elute with a suitable solvent (e.g., Hexanes/Ethyl Acetate 4:1). The starting material should be completely consumed, replaced by a highly fluorescent, lower-Rf product spot.

Step 5: Workup & Purification

  • Cool the reaction mixture to room temperature. Dilute with Dichloromethane (DCM, 30 mL) and distilled water (20 mL).

  • Separate the organic layer. Extract the aqueous layer with additional DCM (2 × 15 mL).

  • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure to yield the crude product.

  • Purify via flash column chromatography on silica gel. (Typical eluent: gradient of Petroleum Ether to DCM, depending on the polarity of the appended donor groups).

Troubleshooting & Analytical Validation

Observation / IssueMechanistic CauseCorrective Action
Incomplete Conversion (Mono-coupled product) Sluggish transmetalation or catalyst death. Steric hindrance blocking the second coupling site.Increase stirring speed to >1000 rpm. Add a co-solvent (2 mL Ethanol). Ensure strict anaerobic conditions.
Significant Homocoupling of Boronic Acid Presence of dissolved oxygen in the aqueous base promoting oxidative homocoupling.Sparge the K₂CO₃ solution with Argon for an additional 30 minutes. Use fresh Pd(PPh₃)₄.
Dehalogenation (Formation of C-H instead of C-C) Protodeboronation of the boronic acid leaves the Pd(II) intermediate stranded, leading to reduction.Use a slight excess of boronic acid (up to 3.0 equiv). Switch to a boronic acid pinacol ester, which is more stable against protodeboronation.

Analytical Confirmation: Successful double coupling is typically confirmed via ¹H NMR and HRMS. The disappearance of the highly deshielded protons adjacent to the bromine atoms on the quinoxaline core, coupled with the appearance of the new aryl/heteroaryl proton signals, validates the structural integrity. The methoxy protons from the 2,3-bis(4-methoxyphenyl) groups will reliably appear as a sharp singlet around δ 3.85 - 3.90 ppm in CDCl₃[5].

References

  • Chemical Science (RSC): Tubularenes: highly-strained aromatic architectures. Details the Suzuki-Miyaura coupling of sterically hindered 5,8-dibromoquinoxalines using Pd-catalyzed C-C bond formation.[Link]

  • Macromolecules (ACS): Synthesis of Quinoxaline-Based Donor−Acceptor Narrow-Band-Gap Polymers. Demonstrates the optimization of Suzuki coupling for thiophene-substituted quinoxaline monomers.[Link]

  • Journal of Materials Chemistry A (RSC): Insight into quinoxaline containing D–π–A dyes for dye-sensitized solar cells. Validates the step-by-step synthetic procedure of D-A-D triads starting from 5,8-dibromo-2,3-diphenylquinoxaline derivatives.[Link]

  • Materials Advances (RSC): Controlling emissive behaviour through molecular design: 2,3-bis(2,5-dimethylthiophen-3-yl)quinoxalines. Discusses the modular construction of D-A-D chromophores via Suzuki-Miyaura cross-coupling at the 5,8-positions.[Link]

Sources

Application

Application Notes and Protocols for 5,8-Dibromo-2,3-bis(4-methoxyphenyl)quinoxaline as an Electron Acceptor in Organic Solar Cells

Introduction: The Promise of Quinoxaline Derivatives in Organic Photovoltaics Quinoxaline derivatives have emerged as a significant class of materials in the field of organic electronics, particularly as electron-transpo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Promise of Quinoxaline Derivatives in Organic Photovoltaics

Quinoxaline derivatives have emerged as a significant class of materials in the field of organic electronics, particularly as electron-transporting and accepting components.[1][2] Their inherent electron-deficient nature, stemming from the two nitrogen atoms in the pyrazine ring, allows for the tuning of their electronic properties, such as the Lowest Unoccupied Molecular Orbital (LUMO) energy level.[3][4] This characteristic is crucial for achieving high open-circuit voltages (Voc) in organic solar cells (OSCs).[5] The versatility of the quinoxaline core allows for extensive structural modifications, enabling fine-tuning of solubility, morphology, and electronic properties to optimize device performance.[6][7]

This document provides detailed application notes and protocols for the utilization of 5,8-Dibromo-2,3-bis(4-methoxyphenyl)quinoxaline as a potential electron acceptor in organic solar cells. While specific performance data for this particular molecule in OSCs is not yet prevalent in peer-reviewed literature, this guide offers a comprehensive framework for its synthesis, characterization, and integration into photovoltaic devices based on established methodologies for similar quinoxaline-based materials.

Molecular Structure and Physicochemical Properties

5,8-Dibromo-2,3-bis(4-methoxyphenyl)quinoxaline is a halogenated quinoxaline derivative with the following key structural features:

  • Quinoxaline Core: The central electron-accepting unit.

  • 5,8-Dibromo Substitution: The bromine atoms are expected to lower the LUMO and Highest Occupied Molecular Orbital (HOMO) energy levels, which can be beneficial for energy level alignment with a suitable donor polymer.

  • 2,3-bis(4-methoxyphenyl) Substitution: The methoxy-functionalized phenyl rings enhance solubility in common organic solvents and can influence the material's morphology in thin films.

A summary of its basic properties is provided below:

PropertyValueSource
CAS Number 162967-90-0[8]
Molecular Formula C22H16Br2N2O2[9]
Molecular Weight 500.19 g/mol [8]
Appearance Light orange to yellow to green powder/crystalTokyo Chemical Industry
Purity >97% (commercially available)[8]
Storage 2-8°C[8]

Synthesis Protocol

The synthesis of 5,8-Dibromo-2,3-bis(4-methoxyphenyl)quinoxaline can be achieved through a condensation reaction between the appropriate o-phenylenediamine and a 1,2-dicarbonyl compound.[10]

Reaction Scheme:

Synthesis cluster_reactants Reactants cluster_product Product diamine 4,7-Dibromo-1,2- phenylenediamine reagents Acetic Acid (solvent) Reflux diamine->reagents dione 1,2-bis(4-methoxyphenyl) -1,2-ethanedione dione->reagents quinoxaline 5,8-Dibromo-2,3-bis (4-methoxyphenyl)quinoxaline reagents->quinoxaline caption Synthesis of the target molecule.

Caption: Synthesis of 5,8-Dibromo-2,3-bis(4-methoxyphenyl)quinoxaline.

Step-by-Step Protocol:
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 4,7-dibromo-1,2-phenylenediamine in glacial acetic acid.

  • Addition of Diketone: To the stirred solution, add 1.0 equivalent of 1,2-bis(4-methoxyphenyl)-1,2-ethanedione.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Purification: Collect the precipitate by filtration and wash thoroughly with ethanol to remove any unreacted starting materials and impurities. The crude product can be further purified by recrystallization from a suitable solvent such as a mixture of dichloromethane and ethanol to yield the pure 5,8-Dibromo-2,3-bis(4-methoxyphenyl)quinoxaline.

Electronic Properties and Donor Matching

The performance of an organic solar cell is critically dependent on the relative energy levels of the donor and acceptor materials.[11]

HOMO and LUMO Energy Levels:

The precise HOMO and LUMO energy levels of 5,8-Dibromo-2,3-bis(4-methoxyphenyl)quinoxaline have not been extensively reported. However, they can be estimated using cyclic voltammetry or computational methods like Density Functional Theory (DFT).[12][13] The electron-withdrawing nature of the quinoxaline core and the bromo substituents is expected to result in a relatively low-lying LUMO level, a desirable characteristic for an electron acceptor.

Donor Polymer Selection:

For efficient charge transfer, the LUMO energy level of the donor should be higher than that of the acceptor, and the HOMO of the acceptor should be lower than that of the donor. Based on literature for other quinoxaline-based acceptors, suitable polymer donors could include:

  • PTB7-Th: A commonly used donor with a proven track record in high-performance OSCs.[1]

  • P3HT (Poly(3-hexylthiophene)): A well-studied and commercially available donor polymer, though its performance may be limited compared to more modern donors.[14]

  • Benzodithiophene (BDT)-based polymers: These have shown promise when paired with quinoxaline-based acceptors.[1][5][15]

The optimal donor-acceptor blend ratio and processing conditions will need to be determined empirically.

Organic Solar Cell Fabrication Protocol

The following is a generalized protocol for the fabrication of a conventional bulk heterojunction (BHJ) organic solar cell.

OSC_Fabrication cluster_layers Device Architecture Substrate ITO-coated Glass HTL_Deposition Spin-coating PEDOT:PSS Annealing Substrate->HTL_Deposition HTL PEDOT:PSS ActiveLayer_Deposition Spin-coating Donor:Acceptor Blend (e.g., from Chloroform or Chlorobenzene) HTL->ActiveLayer_Deposition ActiveLayer Donor Polymer : 5,8-Dibromo-2,3-bis (4-methoxyphenyl)quinoxaline (BHJ) Cathode_Deposition Thermal Evaporation of Cathode ActiveLayer->Cathode_Deposition Cathode Ca / Al Encapsulation Device Encapsulation Cathode->Encapsulation Cleaning Substrate Cleaning (Detergent, DI water, Acetone, IPA) Cleaning->Substrate HTL_Deposition->HTL ActiveLayer_Deposition->ActiveLayer Cathode_Deposition->Cathode caption Organic Solar Cell Fabrication Workflow.

Caption: A typical workflow for fabricating a conventional organic solar cell.

Materials and Equipment:
  • Substrates: Patterned Indium Tin Oxide (ITO) coated glass.

  • Hole Transport Layer (HTL): Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS).

  • Active Layer Components: Donor polymer and 5,8-Dibromo-2,3-bis(4-methoxyphenyl)quinoxaline.

  • Solvents: High-purity chloroform, chlorobenzene, or other suitable organic solvents.

  • Cathode: Calcium (Ca) and Aluminum (Al).

  • Equipment: Spin coater, thermal evaporator, glovebox with an inert atmosphere (N2 or Ar), solar simulator, and source meter.

Step-by-Step Fabrication Procedure:
  • Substrate Cleaning:

    • Ultrasonically clean the ITO substrates sequentially in a detergent solution, deionized (DI) water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas and then treat with UV-ozone for 15 minutes to improve the wettability and work function of the ITO.

  • Hole Transport Layer (HTL) Deposition:

    • Spin-coat a filtered PEDOT:PSS solution onto the ITO substrate at 3000-5000 rpm for 30-60 seconds.

    • Anneal the PEDOT:PSS layer on a hotplate at 120-150°C for 10-15 minutes in a glovebox.

  • Active Layer Deposition:

    • Prepare a blend solution of the donor polymer and 5,8-Dibromo-2,3-bis(4-methoxyphenyl)quinoxaline in a suitable solvent (e.g., chloroform). The optimal donor:acceptor weight ratio and solution concentration need to be determined experimentally (a good starting point is a 1:1 or 1:1.2 ratio with a total concentration of 10-20 mg/mL).

    • Spin-coat the active layer solution onto the PEDOT:PSS layer inside the glovebox. The spin speed and time should be optimized to achieve the desired film thickness (typically 80-120 nm).

    • Solvent anneal the active layer by leaving it in a covered petri dish with a small amount of solvent for a period of time, or thermally anneal on a hotplate at a temperature determined by the thermal properties of the donor and acceptor materials.

  • Cathode Deposition:

    • Transfer the substrates to a thermal evaporator.

    • Deposit a layer of Calcium (Ca, ~20 nm) followed by a layer of Aluminum (Al, ~100 nm) through a shadow mask at a pressure below 10^-6 Torr.

  • Device Encapsulation:

    • Encapsulate the devices using a UV-curable epoxy resin and a glass slide to prevent degradation from oxygen and moisture.

Device Characterization

The performance of the fabricated solar cells should be characterized under standard testing conditions.

Current Density-Voltage (J-V) Measurements:
  • Measure the J-V characteristics of the devices using a solar simulator with an AM 1.5G spectrum at 100 mW/cm² illumination.

  • From the J-V curve, extract the key performance parameters:

    • Open-circuit voltage (Voc): The voltage at zero current.

    • Short-circuit current density (Jsc): The current density at zero voltage.

    • Fill Factor (FF): A measure of the "squareness" of the J-V curve.

    • Power Conversion Efficiency (PCE): The overall efficiency of the device, calculated as: PCE = (Voc * Jsc * FF) / Pin, where Pin is the incident power density.

External Quantum Efficiency (EQE):
  • Measure the EQE spectrum to determine the device's spectral response.

  • The integral of the EQE spectrum with the AM 1.5G solar spectrum should be consistent with the Jsc value obtained from the J-V measurement.

Morphology Characterization:
  • Use Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) to investigate the morphology of the donor-acceptor blend film. The nanoscale phase separation is crucial for efficient exciton dissociation and charge transport.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low Voc Poor energy level alignment between donor and acceptor.Select a donor with a higher HOMO energy level.
Low Jsc Poor light absorption, inefficient charge generation or transport.Optimize active layer thickness, improve morphology through solvent or thermal annealing, select a donor with complementary absorption.
Low FF High series resistance or low shunt resistance, poor charge extraction.Optimize layer thicknesses, ensure good interfacial contacts, improve morphology.
Poor Film Quality Inappropriate solvent, poor solubility of materials.Screen different solvents and processing additives, adjust solution concentration and spin-coating parameters.

Conclusion

5,8-Dibromo-2,3-bis(4-methoxyphenyl)quinoxaline presents itself as a promising candidate for an electron acceptor in organic solar cells due to its quinoxaline core, which can be systematically modified to tune its optoelectronic properties. The protocols outlined in this document provide a comprehensive guide for researchers to synthesize, characterize, and integrate this material into organic solar cell devices. While the specific performance of this compound in OSCs requires experimental validation, the provided framework, based on established principles for quinoxaline-based materials, offers a solid foundation for further research and development in this area.

References

  • Chen, W., et al. (2021). A Quinoxaline-Based D-A Copolymer Donor Achieving 17.62% Efficiency of Organic Solar Cells. Advanced Materials, 33(23), e2100474. [Link]

  • Gendron, D., et al. (2019). Screening Quinoxaline-Type Donor Polymers for Roll-to-Roll Processing Compatible Organic Photovoltaics. ACS Applied Materials & Interfaces, 11(29), 26176–26185. [Link]

  • Li, S., et al. (2018). A low cost and high performance polymer donor material for polymer solar cells. Nature Communications, 9(1), 490. [Link]

  • Kitazawa, D., et al. (2009). Quinoxaline-based π-conjugated donor polymer for highly efficient organic thin-film solar cells. Applied Physics Letters, 95(5), 053307. [Link]

  • Abebe, M. G., et al. (2020). Donor polymers based on quinoxaline acceptor as one component (P48-P55). Frontiers in Chemistry, 8, 589. [Link]

  • Sun, D., et al. (2018). Efficient and thermally stable organic solar cells based on small molecule donor and polymer acceptor. Nature Communications, 9(1), 3033. [Link]

  • Li, Y., et al. (2024). The Development of Quinoxaline-Based Electron Acceptors for High Performance Organic Solar Cells. Advanced Materials, e2404567. [Link]

  • Yuan, J., et al. (2022). Quinoxaline-based Y-type acceptors for organic solar cells. Chemical Science, 13(15), 4167-4184. [Link]

  • Rishi, H., et al. (2025). An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. Indian Journal of Chemistry, 64, 378-382. [Link]

  • Zhang, M., et al. (2023). Quinoxaline-based nonfullerene acceptors with powerful core-functionalization ability enabling efficient solar energy utilization. Energy & Environmental Science, 16(5), 1886-1906. [Link]

  • PubChem. 5,8-dibromo-2,3-bis(4-methoxyphenyl)quinoxaline. PubChem. [Link]

  • Kim, T., et al. (2021). Enhanced photovoltaic performance of quinoxaline-based donor-acceptor type polymers with monocyano substituent. Journal of Power Sources, 491, 229588. [Link]

  • Park, S. M., et al. (2018). Quinoxaline-Based Dual Donor, Dual Acceptor Organic Dyes for Dye-Sensitized Solar Cells. Molecules, 23(9), 2141. [Link]

  • Zhang, G., et al. (2023). A quinoxaline–benzothiadiazole heterotrimer for organic solar cells with extraordinary efficiency and stability. Energy & Environmental Science, 16(11), 5031-5039. [Link]

  • Hsieh, T.-H., et al. (2024). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Advances, 14(16), 11333-11342. [Link]

  • Ullah, N., et al. (2024). Controlled tuning of HOMO and LUMO levels in supramolecular nano-Saturn complexes. Journal of Molecular Graphics and Modelling, 130, 108889. [Link]

  • Park, S. M., et al. (2011). Novel Quinoxaline-Based Organic Sensitizers for Dye-Sensitized Solar Cells. The Journal of Physical Chemistry C, 115(28), 13869–13874. [Link]

  • Qin, Y., et al. (2021). The Performance-Stability Conundrum of BTP-based Organic Solar Cells. Joule, 5(12), 3169-3186. [Link]

  • Hadigheh Rezvan, V. (2023). Molecular structure, HOMO–LUMO, and First Order Hyperpolarizability studies of some quinoxaline 1,4-dioxide derivatives: hybrid computational (HF and DFT) analysis. Research Square. [Link]

  • Sangeetha, C. C., et al. (2014). Experimental (FT-IR & FT - Raman) and Theoretical Investigation, Electronic Properties of Quinoxaline. International Journal of ChemTech Research, 6(5), 2854-2865. [Link]

  • Khan, I. M., & Shakya, S. (2019). HOMO and LUMO energy levels of the molecular orbitals considered for the nitro analytes and the ligand. ResearchGate. [Link]

Sources

Method

Application Note: Synthesis and Characterization of Donor-Acceptor Conjugated Polymers using 5,8-Dibromo-2,3-bis(4-methoxyphenyl)quinoxaline

Introduction & Rationale The development of high-performance organic semiconductors for Organic Photovoltaics (OPVs) and Organic Field-Effect Transistors (OFETs) relies heavily on the Donor-Acceptor (D-A) architectural p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

The development of high-performance organic semiconductors for Organic Photovoltaics (OPVs) and Organic Field-Effect Transistors (OFETs) relies heavily on the Donor-Acceptor (D-A) architectural paradigm. By alternating electron-rich (donor) and electron-deficient (acceptor) moieties along a conjugated backbone, researchers can induce strong intramolecular charge transfer (ICT), which narrows the optical bandgap and facilitates broad-spectrum photon harvesting[1].

Quinoxaline derivatives are highly regarded as acceptor building blocks due to their rigid, planar structure and strong electron-withdrawing capabilities[1]. Specifically, 5,8-Dibromo-2,3-bis(4-methoxyphenyl)quinoxaline (CAS: 162967-90-0) serves as a highly modular, bifunctional monomer. The inclusion of 4-methoxyphenyl substituents at the 2,3-positions serves a dual purpose: it significantly enhances the solubility of the resulting polymer in organic solvents (critical for solution-processed device fabrication), and it provides a subtle inductive electron-donating effect. This inductive effect prevents the Lowest Unoccupied Molecular Orbital (LUMO) from dropping too deep, thereby maintaining a high open-circuit voltage ( Voc​ ) in bulk-heterojunction solar cells[2]. Furthermore, the 5,8-dibromo functionalization provides ideal reactive sites for palladium-catalyzed cross-coupling reactions[3].

Structure-Property Logic

The design of a D-A polymer is a delicate balancing act of energy levels. The logical relationships between the monomer's structural features and the final polymer's optoelectronic properties are mapped below.

StructureProperty cluster_monomer Monomer Structural Features Methoxy 4-Methoxyphenyl Substituents Solubility Enhanced Organic Solubility Methoxy->Solubility Steric hindrance & alkyl-like behavior LUMO Stabilized LUMO (~ -3.8 eV) Methoxy->LUMO Inductive electron donation Quinoxaline Quinoxaline Acceptor Core Quinoxaline->LUMO Electron-deficient nature Donor Co-monomer (Donor Unit) HOMO Elevated HOMO (~ -5.4 eV) Donor->HOMO Electron-rich nature Polymer Narrow Bandgap D-A Polymer (High Hole Mobility & Tunable Voc) Solubility->Polymer LUMO->Polymer Intramolecular Charge Transfer (ICT) HOMO->Polymer

Fig 1. Logical structure-property relationships in quinoxaline-based donor-acceptor polymers.

Experimental Workflow & Protocols

While Suzuki coupling is a greener alternative, Stille polycondensation is the industry standard for synthesizing D-A polymers containing sensitive electron-deficient cores. Stille coupling avoids the use of strong aqueous bases that can cause side reactions or degrade the quinoxaline core[3].

Workflow Monomers 1. Monomer Loading (Exact 1:1 Stoichiometry) Coupling 2. Stille Polycondensation (Pd-Catalyzed, 110°C) Monomers->Coupling Freeze-Pump-Thaw Degassing EndCapping 3. End-Capping (Thiophene derivatives) Coupling->EndCapping 24-48 hrs Purification 4. Soxhlet Extraction (Sequential Solvents) EndCapping->Purification Precipitation in MeOH Characterization 5. Characterization (GPC, CV, UV-Vis) Purification->Characterization CHCl3 Fraction (High MW)

Fig 2. Experimental workflow for the synthesis and purification of quinoxaline D-A conjugated polymers.

Protocol: Palladium-Catalyzed Stille Polycondensation

Materials Required:

  • Acceptor: 5,8-Dibromo-2,3-bis(4-methoxyphenyl)quinoxaline (1.000 eq)

  • Donor: Bis(trimethylstannyl) donor monomer (e.g., Indacenodithiophene (IDT) derivative) (1.000 eq)

  • Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

  • Ligand: Tri(o-tolyl)phosphine[P(o-tolyl)₃] (0.08 eq)

  • Solvent: Anhydrous Toluene or Chlorobenzene

Step-by-Step Methodology:

  • Stoichiometric Loading: In a dry Schlenk flask, combine the dibromo quinoxaline monomer and the distannyl donor monomer.

    • Causality: Carothers' equation dictates that an exact 1:1 stoichiometry is absolutely critical for achieving high molecular weights in step-growth polymerizations. Even a 1% deviation will severely cap the maximum achievable chain length.

  • Degassing: Dissolve the monomers in anhydrous solvent. Subject the mixture to three rigorous freeze-pump-thaw cycles.

    • Causality: Oxygen rapidly quenches the active Pd(0) catalyst species and promotes the homocoupling of stannanes, which instantly destroys the 1:1 stoichiometric balance.

  • Catalyst Injection: Backfill the flask with ultra-pure Argon. Quickly add Pd₂(dba)₃ and P(o-tolyl)₃.

    • Causality: The bulky P(o-tolyl)₃ ligand is specifically chosen because it accelerates the reductive elimination step in the catalytic cycle, preventing competitive debromination side-reactions that prematurely terminate polymer chains.

  • Polymerization: Seal the flask and heat the reaction mixture to 110°C for 24 to 48 hours under continuous stirring.

  • End-Capping: Add 2-(tributylstannyl)thiophene (0.1 eq) and stir for 2 hours. Subsequently, add 2-bromothiophene (0.1 eq) and stir for an additional 2 hours.

    • Causality: Unreacted bromide and stannane end-groups act as deep charge traps in semiconductor devices and degrade long-term stability. End-capping replaces these defects with stable thiophene units.

  • Precipitation & Soxhlet Purification: Cool the mixture to room temperature and precipitate dropwise into vigorously stirred methanol. Collect the crude polymer via filtration. Transfer the solid to a Soxhlet thimble and extract sequentially with Methanol (12h), Acetone (12h), Hexane (12h), and finally Chloroform (12h).

    • Causality: D-A polymers often suffer from broad polydispersity (PDI). Methanol removes catalyst residues; Acetone and Hexane wash away unreacted monomers and low-molecular-weight oligomers (which act as morphological disruptors). The Chloroform fraction isolates the pure, high-molecular-weight conjugated polymer.

Quantitative Data Presentation

The optoelectronic properties of the resulting polymer will vary depending on the chosen donor co-monomer. Below is a summarized table of typical parameters expected when 5,8-Dibromo-2,3-bis(4-methoxyphenyl)quinoxaline is copolymerized with standard donor units (e.g., IDT or BDT)[2],[1].

PropertyTypical Value RangeMeasurement MethodCausality / Significance in Devices
Optical Bandgap ( Egopt​ ) 1.60 – 1.80 eVUV-Vis Spectroscopy (Film onset)Determines the photon harvesting range. A narrower bandgap captures more near-IR solar flux.
HOMO Level -5.20 to -5.50 eVCyclic Voltammetry (Oxidation onset)A deep HOMO energy level ensures a high open-circuit voltage ( Voc​ ) and improves ambient oxidative stability.
LUMO Level -3.60 to -3.80 eVCyclic Voltammetry (Reduction onset)Must be energetically offset from the fullerene/non-fullerene acceptor to ensure efficient exciton dissociation.
Hole Mobility ( μh​ ) 10−4 to 10−1 cm² V⁻¹ s⁻¹Space-Charge-Limited Current (SCLC) or OFETDictates charge transport efficiency. Enhanced by the planar D-A backbone and strong intermolecular π−π stacking.

References

  • [2] Design, Synthesis, and Application in OFET of a Quinoxaline-Based D-A Conjugated Polymer. Frontiers in Chemistry (via PMC). 2

  • [1] Quinoxaline-based conjugated polymers for polymer solar cells. RSC Advances / Polymer Chemistry. 1

  • [3] Synthesis of Quinoxaline-Based Donor−Acceptor Narrow-Band-Gap Polymers and Their Cyclized Derivatives for Bulk-Heterojunction Polymer Solar Cell Applications. Macromolecules (ACS Publications). 3

Sources

Application

Application Note: Advanced OLED Device Fabrication using 5,8-Dibromo-2,3-bis(4-methoxyphenyl)quinoxaline-Derived Fluorophores

Mechanistic Rationale & Molecular Design The development of high-efficiency Organic Light-Emitting Diodes (OLEDs) relies heavily on the precise engineering of emissive materials. 5,8-Dibromo-2,3-bis(4-methoxyphenyl)quino...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Molecular Design

The development of high-efficiency Organic Light-Emitting Diodes (OLEDs) relies heavily on the precise engineering of emissive materials. 5,8-Dibromo-2,3-bis(4-methoxyphenyl)quinoxaline (PubChem CID: 57712549)[1] has emerged as a highly versatile building block for synthesizing advanced push-pull fluorophores.

The structural causality behind its utility lies in its dual-functional nature:

  • Electron-Deficient Core (Acceptor): The pyrazine-quinoxaline core contains highly electronegative nitrogen atoms, which significantly lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level (typically around -2.7 to -3.0 eV). This deep LUMO facilitates efficient electron injection and transport within the device architecture[2][3].

  • Steric Hindrance & AIE: The 4-methoxyphenyl groups at the 2,3-positions act as primary electron donors. More importantly, their steric bulk forces the molecular backbone into a twisted conformation. This structural distortion suppresses detrimental intermolecular π−π stacking in the solid state, thereby enabling Aggregation-Induced Emission (AIE) and preventing concentration quenching[4].

  • Orthogonal Reactivity: The bromine atoms at the 5,8-positions provide highly reactive, regioselective sites for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling). This allows researchers to append bulky secondary electron donors (such as triphenylamine or carbazole) to construct symmetrical Donor-Acceptor-Donor (D-A-D) architectures[5]. This spatial separation of the Highest Occupied Molecular Orbital (HOMO) and LUMO is a fundamental prerequisite for achieving Thermally Activated Delayed Fluorescence (TADF)[2][6].

SyntheticWorkflow A 5,8-Dibromo-2,3-bis (4-methoxyphenyl)quinoxaline (Acceptor Core) C Pd(PPh3)4, K2CO3 Toluene/H2O, 90°C (Suzuki-Miyaura) A->C B Donor Boronic Acid (e.g., TPA-B(OH)2) B->C D D-A-D Fluorophore (AIE / TADF Emitter) C->D Cross-Coupling

Fig 1. Synthetic workflow for D-A-D quinoxaline fluorophores via Suzuki cross-coupling.

Synthetic Protocol: Functionalization via Suzuki-Miyaura Coupling

To synthesize the final D-A-D OLED emitter, the dibromo precursor is reacted with a donor-functionalized boronic acid.

Reagents & Materials:

  • 5,8-Dibromo-2,3-bis(4-methoxyphenyl)quinoxaline (1.0 eq)

  • 4-(Diphenylamino)phenylboronic acid (2.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh 3​ ) 4​ ] (0.05 eq)

  • Potassium carbonate (K 2​ CO 3​ ) (4.0 eq, 2M aqueous solution)

  • Toluene / Ethanol (4:1 v/v)

Step-by-Step Methodology:

  • System Degassing: Combine the quinoxaline precursor and the boronic acid in a Schlenk flask containing the Toluene/Ethanol solvent mixture. Causality: Oxygen must be rigorously removed via three freeze-pump-thaw cycles to prevent the oxidation of the Pd(0) catalyst to an inactive Pd(II) species.

  • Catalyst & Base Addition: Under a positive argon atmosphere, add the Pd(PPh 3​ ) 4​ catalyst followed by the degassed 2M K 2​ CO 3​ aqueous solution. Causality: The biphasic solvent system ensures the solubility of both the organic precursors (in toluene) and the inorganic base (in water), while ethanol acts as a phase-transfer agent. The base is required to activate the boronic acid by forming a reactive boronate complex.

  • Reflux & Reaction: Heat the mixture to 90°C and stir vigorously for 12–24 hours.

    • Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane/Ethyl Acetate (3:1). The reaction is complete when the spot corresponding to the dibromo precursor completely disappears.

  • Workup & Purification: Cool to room temperature, extract the organic layer with dichloromethane (DCM), and wash with brine. Dry over anhydrous MgSO 4​ . Purify the crude product via silica gel column chromatography to isolate the pure fluorophore.

Photophysical & Electrochemical Characterization

Before device integration, the synthesized fluorophore must be validated to ensure proper energy level alignment with the OLED host matrix[3].

Table 1: Typical Quantitative Data for Quinoxaline-Based D-A-D Fluorophores

PropertyTypical Value RangeCharacterization Method & Causality
Absorption Max ( λabs​ ) 360 – 420 nmUV-Vis Spectroscopy: Determines the optical bandgap.
Emission Max ( λem​ ) 450 – 650 nmPL Spectroscopy: Tunable based on the strength of the donor moiety.
HOMO Energy Level -6.0 to -6.2 eVCyclic Voltammetry (CV): Measured vs Fc/Fc+ to predict hole injection barriers[6].
LUMO Energy Level -2.8 to -3.1 eVCyclic Voltammetry (CV): Validates the electron-accepting strength of the quinoxaline core[3].
Optical Bandgap ( Eg​ ) 2.9 – 3.2 eVTauc Plot: Calculated from film-state absorption spectra.
PL Quantum Yield (PLQY) 65% – 85%Integrating Sphere: High solid-state PLQY confirms the AIE characteristics[4].

OLED Device Fabrication Protocol

The synthesized quinoxaline derivative is utilized as a dopant in the Emissive Layer (EML) of a multilayer OLED device.

Device Architecture: ITO / NPB (40 nm) / CBP:Quinoxaline Dopant (30 nm, 5 wt%) / TPBi (30 nm) / LiF (1 nm) / Al (100 nm)

Step-by-Step Methodology:

  • Substrate Preparation:

    • Sonicate Indium Tin Oxide (ITO) coated glass substrates sequentially in detergent, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry with N 2​ gas and subject to UV-Ozone treatment for 20 minutes.

    • Causality: UV-Ozone treatment removes residual organic contaminants and increases the ITO work function from ~4.5 eV to ~4.7 eV, significantly lowering the hole injection barrier at the anode interface[3].

  • Vacuum Thermal Evaporation (VTE): Transfer the substrates to a vacuum chamber (base pressure < 5×10−6 Torr).

  • Hole Transport Layer (HTL) Deposition: Evaporate NPB at a rate of 1.0 Å/s to a thickness of 40 nm.

  • Emissive Layer (EML) Co-Deposition: Co-evaporate the host material (CBP) and the synthesized quinoxaline dopant.

    • Causality: The evaporation rates must be strictly controlled (e.g., CBP at 1.0 Å/s and Dopant at 0.05 Å/s) to achieve exactly a 5 wt% doping concentration. This minimizes self-quenching while ensuring efficient Förster resonance energy transfer (FRET) from the host to the dopant.

  • Electron Transport Layer (ETL) Deposition: Evaporate TPBi at 1.0 Å/s to a thickness of 30 nm. The deep LUMO of TPBi aligns well with the quinoxaline core, facilitating smooth electron transport.

  • Cathode Deposition: Evaporate 1 nm of LiF (0.1 Å/s) followed by 100 nm of Aluminum (2.0 Å/s).

    • Causality: The ultrathin LiF layer acts as an electron injection layer by lowering the work function of the Al cathode, promoting efficient electron tunneling into the ETL.

EnergyLevels ITO Anode ITO WF: -4.7 eV HTL HTL NPB LUMO: -2.4 eV HOMO: -5.4 eV ITO->HTL Hole Injection EML EML Host:Quinoxaline LUMO: -3.0 eV HOMO: -6.1 eV HTL->EML Hole Transport ETL ETL TPBi LUMO: -2.7 eV HOMO: -6.2 eV ETL->EML Electron Transport Cathode Cathode LiF/Al WF: -4.3 eV Cathode->ETL Electron Injection

Fig 2. Energy level alignment and charge transport mechanism in the fabricated OLED device.

References

  • Title: 5,8-dibromo-2,3-bis(4-methoxyphenyl)
  • Source: rsc.
  • Source: acs.
  • Source: cdnsciencepub.
  • Source: tandfonline.
  • Title: Qinoxaline II.

Sources

Method

Preparation of near-infrared fluorescent probes with 5,8-Dibromo-2,3-bis(4-methoxyphenyl)quinoxaline

Application Note: Design and Preparation of Near-Infrared Fluorescent Probes Utilizing 5,8-Dibromo-2,3-bis(4-methoxyphenyl)quinoxaline Executive Summary & Structural Rationale The development of near-infrared (NIR) fluor...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Design and Preparation of Near-Infrared Fluorescent Probes Utilizing 5,8-Dibromo-2,3-bis(4-methoxyphenyl)quinoxaline

Executive Summary & Structural Rationale

The development of near-infrared (NIR) fluorescent probes (650–900 nm) is a critical frontier in deep-tissue bioimaging and diagnostics, primarily because NIR light minimizes photon scattering, tissue autofluorescence, and biological damage[1]. At the core of modern NIR probe design is the Donor-π-Acceptor (D-A) alternating copolymer architecture.

5,8-Dibromo-2,3-bis(4-methoxyphenyl)quinoxaline (DBMQ) (CAS: 162967-90-0) serves as an elite electron-deficient (acceptor) building block in these systems.

  • Electronic Causality: The strong electron-withdrawing nature of the quinoxaline core lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the resulting polymer. When coupled with an electron-rich donor (e.g., thiophene), it induces strong Intramolecular Charge Transfer (ICT), effectively narrowing the bandgap and driving emission into the NIR region[2].

  • Steric Causality: The 4-methoxyphenyl substituents appended to the quinoxaline ring provide essential steric bulk. This out-of-plane twisting prevents severe interchain π-π stacking, thereby mitigating Aggregation-Caused Quenching (ACQ) when the polymers are formulated into dense aqueous nanoparticles (Polymer Dots or Pdots)[3].

Mechanism D Donor Unit (e.g., Thiophene) High HOMO ICT Intramolecular Charge Transfer D->ICT A Acceptor Unit (DBMQ) Low LUMO A->ICT Bandgap Narrowed Bandgap (Red-Shift) ICT->Bandgap NIR NIR Emission (650-900 nm) Bandgap->NIR

Fig 1: Donor-Acceptor Intramolecular Charge Transfer (ICT) mechanism for NIR emission.

Experimental Methodologies & Self-Validating Protocols

The preparation of DBMQ-based NIR probes requires a two-phase workflow: the organometallic synthesis of the hydrophobic conjugated polymer, followed by its physical transformation into water-soluble Pdots.

Protocol A: Palladium-Catalyzed Synthesis of the DBMQ-Thiophene Copolymer

This protocol utilizes Stille cross-coupling to polymerize DBMQ with a thiophene donor[4].

Materials:

  • DBMQ (0.5 mmol)

  • 2,5-Bis(trimethylstannyl)thiophene (0.5 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0)[Pd2(dba)3] (0.01 mmol)

  • Tri(o-tolyl)phosphine[P(o-tolyl)3] (0.04 mmol)

  • Anhydrous Toluene (20 mL)

Step-by-Step Procedure:

  • Monomer Loading: In a flame-dried Schlenk flask, combine DBMQ, 2,5-bis(trimethylstannyl)thiophene, Pd2(dba)3, and P(o-tolyl)3.

    • Causality: P(o-tolyl)3 is selected over standard triphenylphosphine because its steric bulk accelerates the reductive elimination step in the catalytic cycle, driving the formation of high-molecular-weight chains.

  • Degassing: Dissolve the mixture in anhydrous toluene. Subject the flask to three rigorous freeze-pump-thaw cycles.

    • Causality: Oxygen rapidly oxidizes the active Pd(0) catalyst into inactive Pd(II), halting polymerization.

  • Polymerization: Reflux the mixture at 110 °C under an argon atmosphere for 48 hours.

  • End-Capping: Add 2-tributylstannylthiophene (0.1 mL), reflux for 6 hours, then add 2-bromothiophene (0.1 mL) and reflux for an additional 6 hours.

    • Causality: End-capping removes reactive stannyl/bromo end groups, preventing cross-linking and improving the long-term photostability of the polymer.

  • Purification (Soxhlet Extraction): Precipitate the polymer in cold methanol. Filter and subject the solid to sequential Soxhlet extraction with methanol, acetone, and hexane (24 hours each) to remove catalyst residues and low-molecular-weight oligomers. Finally, extract the pure polymer with chloroform and reprecipitate in methanol.

Self-Validation Checkpoint: Analyze the chloroform fraction via Gel Permeation Chromatography (GPC) against polystyrene standards. A successful synthesis must yield a number-average molecular weight ( Mn​ ) > 15,000 g/mol . Lower values indicate incomplete coupling, which will lead to unstable nanoparticles in Protocol B.

Protocol B: Fabrication of Water-Soluble NIR Pdots via Nanoprecipitation

Conjugated polymers are inherently hydrophobic. To utilize them for in vivo bioimaging, they must be formulated into aqueous nanoparticles using an amphiphilic matrix[3].

Materials:

  • Purified DBMQ-Thiophene Polymer (1 mg/mL in THF)

  • PS-PEG-COOH (Polystyrene-block-poly(ethylene glycol) with terminal carboxyl) (2 mg/mL in THF)

  • Milli-Q Water (10 mL)

Step-by-Step Procedure:

  • Pre-Mixing: Mix 1 mL of the DBMQ polymer solution with 1 mL of the PS-PEG-COOH solution.

  • Nanoprecipitation: Rapidly inject the 2 mL THF mixture into 10 mL of Milli-Q water under continuous bath sonication.

    • Causality: The sudden shift in solvent polarity forces the hydrophobic DBMQ polymer and the polystyrene segments of the matrix to abruptly collapse into a dense core. The hydrophilic PEG chains extend outward into the water, providing steric stabilization and presenting -COOH groups for future antibody bioconjugation[4].

  • Solvent Removal: Evaporate the THF by blowing a gentle stream of nitrogen over the solution in the dark for 2 hours, or via rotary evaporation under reduced pressure.

  • Filtration: Pass the aqueous suspension through a 0.22 μm polyethersulfone (PES) syringe filter.

Self-Validation Checkpoint: Evaluate the Pdots using Dynamic Light Scattering (DLS) and Zeta Potential analysis.

  • Validation Criteria: The hydrodynamic diameter should be tightly distributed between 15–30 nm with a Polydispersity Index (PDI) < 0.2. The Zeta potential must be highly negative (approx. -30 mV) to confirm the presence of surface carboxyl groups and ensure colloidal repulsion.

Workflow Monomers DBMQ + Donor Monomer Coupling Pd-Catalyzed Stille Coupling (Toluene, 110°C) Monomers->Coupling Purification Soxhlet Extraction (Remove Oligomers) Coupling->Purification Precipitation Polymer Purified D-A Polymer (Hydrophobic) Purification->Polymer Chloroform Fraction Nano Nanoprecipitation (THF into Water + PS-PEG-COOH) Polymer->Nano Matrix Encapsulation Pdots Water-Soluble NIR Pdots (15-30 nm) Nano->Pdots Self-Assembly

Fig 2: End-to-end workflow from monomer synthesis to the formulation of water-soluble NIR Pdots.

Photophysical Characterization & Structural Tuning

The modularity of the DBMQ acceptor allows for precise tuning of the photophysical properties. By modifying the donor unit or introducing fluorine atoms onto the quinoxaline core, researchers can predictably shift the emission spectra. Fluorination of the quinoxaline core lowers the LUMO further (red-shifting emission), while fluorination of the thiophene donor lowers the HOMO (blue-shifting emission)[4].

Table 1: Photophysical Properties of DBMQ-Based Polymer Dots (Pdots)

Polymer ArchitectureDonor UnitAcceptor UnitAbsorption Max (nm)Emission Max (nm)PLQY (%)
TQ ThiopheneDBMQ~540726~15
TQf ThiopheneMonofluoro-DBMQ~555735~12
TQ2f ThiopheneDifluoro-DBMQ~570744~10
T2fQ DifluorothiopheneDBMQ~510690~25
T2fQ2f DifluorothiopheneDifluoro-DBMQ~520650~28

Data summarized from structural tuning studies demonstrating the impact of fluorination on D-A architectures[4]. PLQY = Photoluminescence Quantum Yield.

References

  • ACS Nano (via AWS). Quinoxaline-Based Polymer Dots with Ultrabright Red to Near-Infrared Fluorescence for In Vivo Biological Imaging. Retrieved from: [Link]

  • PMC / NIH. Roadmap for Designing Donor-π-Acceptor Fluorophores in UV-Vis and NIR Regions: Synthesis, Optical Properties and Applications. Retrieved from:[Link]

  • MDPI. Advances and Innovations in Conjugated Polymer Fluorescent Sensors for Environmental and Biological Detection. Retrieved from:[Link]

  • MDPI. Quinoxaline-Based Dual Donor, Dual Acceptor Organic Dyes for Dye-Sensitized Solar Cells. Retrieved from: [Link]

  • RSC Publishing. New conjugated polymer nanoparticles with high photoluminescence quantum yields for far-red and near infrared fluorescence bioimaging. Retrieved from:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Best recrystallization solvents for purifying 5,8-Dibromo-2,3-bis(4-methoxyphenyl)quinoxaline

Technical Support Center: Purification of 5,8-Dibromo-2,3-bis(4-methoxyphenyl)quinoxaline As a Senior Application Scientist, this guide provides in-depth technical support and troubleshooting advice for researchers worki...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification of 5,8-Dibromo-2,3-bis(4-methoxyphenyl)quinoxaline

As a Senior Application Scientist, this guide provides in-depth technical support and troubleshooting advice for researchers working on the purification of 5,8-Dibromo-2,3-bis(4-methoxyphenyl)quinoxaline via recrystallization. The following question-and-answer format addresses common challenges and explains the rationale behind procedural choices to ensure high purity and yield.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the best starting solvent for the recrystallization of 5,8-Dibromo-2,3-bis(4-methoxyphenyl)quinoxaline?

The ideal recrystallization solvent should dissolve the compound completely at its boiling point but poorly at low temperatures, allowing for the formation of pure crystals upon cooling.[1][2] For quinoxaline derivatives, especially those with similar dibromo-aromatic structures, ethanol is an excellent and commonly reported solvent to begin with.[3][4]

Rationale:

  • Structural Similarity: The recrystallization of 6,8-dibromo-2,3-diphenylquinoxaline, a structurally analogous compound, is successfully performed using ethanol.[3]

  • Polarity: 5,8-Dibromo-2,3-bis(4-methoxyphenyl)quinoxaline possesses both polar (methoxy groups, nitrogen atoms) and nonpolar (aromatic rings, bromine atoms) features. Ethanol, a solvent of intermediate polarity, effectively balances these characteristics, often providing the desired temperature-dependent solubility profile.[5]

  • Safety and Practicality: Ethanol has a suitable boiling point (78 °C) that is high enough to dissolve many compounds but low enough for easy removal from the final crystals.[5]

If ethanol alone does not yield satisfactory results, a mixed-solvent system is the next logical step. A common and effective combination for quinoxalines is an ethanol/water system.[6][7] In this pair, the compound is dissolved in a minimal amount of hot ethanol (the "good" solvent), and hot water (the "poor" or "anti-solvent") is added dropwise until the solution becomes faintly cloudy (saturated).[6][8]

Q2: My compound is "oiling out" instead of forming crystals. What causes this and how can I fix it?

"Oiling out" occurs when the compound comes out of the supersaturated solution as a liquid rather than a solid. This typically happens if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of the solute. It can also occur if the solution is too concentrated.

Troubleshooting Steps:

  • Re-heat the Solution: Heat the mixture until the oil completely redissolves.

  • Add More 'Good' Solvent: Add a small amount of the primary ("good") solvent (e.g., ethanol) to the hot solution until it becomes clear again. This reduces the saturation level slightly.[9]

  • Slow Cooling: This is the most critical step. Allow the flask to cool to room temperature slowly on a benchtop, insulated with a cork ring and covered with a watch glass. Do not place it directly in an ice bath from a high temperature.[1][8] Slow cooling encourages the orderly arrangement of molecules into a crystal lattice.

  • Try a Different Solvent System: If oiling persists, the chosen solvent may be unsuitable. Consider a solvent with a lower boiling point.[5]

Q3: My yield is very low after recrystallization. How can I improve my recovery?

Low yield is a common issue that can be traced to several factors during the recrystallization process.[9]

Common Causes and Solutions:

  • Using Too Much Solvent: Adding an excessive amount of solvent will keep more of your product dissolved in the mother liquor even after cooling.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product.[1] You can try to recover more product from the filtrate by boiling off some of the solvent to re-concentrate it and attempting a second crystallization.[9]

  • Premature Crystallization: If crystals form during a hot filtration step (used to remove insoluble impurities), significant product loss can occur.

    • Solution: Use a pre-heated funnel and flask for hot filtration and add a small excess of solvent before filtering to ensure the compound remains in solution.

  • Incomplete Precipitation: Cooling may not have been sufficient to maximize crystal formation.

    • Solution: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation before filtration.[9]

  • Excessive Washing: Washing the collected crystals with a solvent in which they have some solubility will dissolve part of your product.

    • Solution: Always wash the crystals on the filter with a minimal amount of ice-cold recrystallization solvent.[1]

Q4: The purified crystals are still colored or show impurities by TLC. What should be my next step?

If the recrystallized product is not pure, several strategies can be employed.

  • Perform a Second Recrystallization: A second recrystallization using the same or a different solvent system can often remove trapped impurities.[1]

  • Use Activated Carbon: If the impurity is colored, it can sometimes be removed by treating a solution of the compound with a small amount of activated carbon.

    • Protocol: Dissolve the crude product in a suitable hot solvent, add a very small amount of activated carbon (e.g., 1-2% by weight), and swirl the hot mixture for a few minutes. Remove the carbon by hot gravity filtration and then proceed with the recrystallization as usual.[1] Caution: Using too much carbon can lead to significant product loss due to adsorption.

  • Switch to Column Chromatography: If co-crystallization of impurities is a persistent issue, purification by column chromatography may be necessary. For quinoxalines, a common starting point is silica gel with a mobile phase of hexane and ethyl acetate.[9] The crude product can be purified by chromatography first and then recrystallized to obtain highly pure, crystalline material.

Experimental Protocols & Data

Protocol 1: Small-Scale Solvent Screening

Before committing to a bulk recrystallization, it is crucial to screen several solvents on a small scale.

Materials:

  • Crude 5,8-Dibromo-2,3-bis(4-methoxyphenyl)quinoxaline (~20-30 mg per test)

  • Test tubes or small vials

  • Selection of potential solvents (see Table 1)

  • Hot plate or sand bath

  • Glass rod

Procedure:

  • Place approximately 20 mg of the crude solid into a test tube.

  • Add the chosen solvent dropwise at room temperature, stirring with a glass rod after each addition. Note the solubility at room temperature. An ideal solvent will show poor solubility.[2]

  • If the solid does not dissolve at room temperature, heat the mixture gently to the solvent's boiling point. Continue to add solvent dropwise until the solid just dissolves.

  • Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.

  • After reaching room temperature, place the tube in an ice-water bath to observe if crystal formation is enhanced.

  • Evaluate the outcome: An ideal solvent will result in the formation of a large quantity of well-defined crystals.

Table 1: Potential Solvents for Recrystallization
SolventBoiling Point (°C)PolaritySuitability Rationale & Comments
Ethanol 78PolarPrimary recommendation. Proven effective for similar dibromo-quinoxaline structures.[3][4] Good temperature-solubility gradient.
Toluene 111NonpolarGood for aromatic compounds. Its higher boiling point may increase solubility but also the risk of oiling out.[5][9]
Ethyl Acetate 77IntermediateA versatile solvent often used in a solvent pair with hexane or petroleum ether for quinoxalines.[9]
Acetonitrile 82PolarCan be effective for compounds with multiple aromatic rings.[10]
Ethanol/Water VariablePolarExcellent secondary choice. A powerful mixed-solvent system where water acts as an anti-solvent to induce crystallization.[6][7]
Dichloromethane 40IntermediateLow boiling point may not provide a large enough solubility gradient. Often used as the "good" solvent in a pair.[10]

Visual Workflow & Troubleshooting Guide

The following diagram outlines the decision-making process for selecting a recrystallization solvent and troubleshooting common issues.

Recrystallization_Workflow start Crude Product screen Perform Small-Scale Solvent Screening (Table 1) start->screen no_good_single No Single Solvent Works? screen->no_good_single select_solvent Select Best Single Solvent (e.g., Ethanol) dissolve Dissolve Crude in Minimal Hot Solvent select_solvent->dissolve hot_filter Hot Filtration (Optional) (Removes Insoluble Impurities) dissolve->hot_filter cool Cool Slowly to RT, then Ice Bath hot_filter->cool oil_out Oiling Out? cool->oil_out filter_wash Filter Crystals & Wash with Ice-Cold Solvent low_yield Low Yield? filter_wash->low_yield dry Dry Crystals Under Vacuum pure_product Pure Product dry->pure_product oil_out->dissolve Yes (Re-heat, add more solvent) oil_out->filter_wash No low_yield->start Yes (Re-process mother liquor) impure Still Impure? low_yield->impure No impure->dissolve Yes (Re-crystallize or add carbon) impure->dry No no_good_single->select_solvent No select_pair Select Solvent Pair (e.g., Ethanol/Water) no_good_single->select_pair Yes dissolve_good Dissolve in Hot 'Good' Solvent select_pair->dissolve_good add_poor Add Hot 'Poor' Solvent Until Turbid, then Clarify dissolve_good->add_poor add_poor->hot_filter

Caption: A decision tree for troubleshooting common quinoxaline crystallization problems.

References

  • Lab Procedure: Recrystallization. (2024, January 23). LabXchange. Retrieved from [Link]

  • recrystallization-2.doc.pdf. (n.d.). Retrieved from [Link]

  • Solvent Choice. (n.d.). University of York. Retrieved from [Link]

  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. (n.d.). PMC. Retrieved from [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022, July 8). YouTube. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Recrystallization-1.doc.pdf. (n.d.). Retrieved from [Link]

  • 3.3C: Determining Which Solvent to Use. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

Sources

Optimization

Enhancing organic solubility of polymers derived from 5,8-Dibromo-2,3-bis(4-methoxyphenyl)quinoxaline

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and materials scientists facing processability bottlenecks when synthesizing donor-acceptor (D-A) conjugat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and materials scientists facing processability bottlenecks when synthesizing donor-acceptor (D-A) conjugated polymers.

The monomer 5,8-Dibromo-2,3-bis(4-methoxyphenyl)quinoxaline is a highly effective electron-deficient building block used in organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs)[1]. However, its rigid planar quinoxaline core promotes strong intermolecular π−π stacking. While the 4-methoxyphenyl groups provide some steric hindrance, the short methoxy chains are often insufficient to maintain solubility as the polymer's molecular weight increases.

This guide provides field-proven, thermodynamically grounded troubleshooting strategies to enhance the organic solubility of your target polymers.

Part 1: Troubleshooting FAQs

Q1: Why does my polymer precipitate prematurely during Stille or Suzuki cross-coupling synthesis?

The Causality: Premature precipitation occurs when the growing polymer chain reaches a critical molecular weight where the strong π−π interactions between the quinoxaline backbones outcompete the solvent-polymer interactions. Thermodynamically, dissolution requires the Gibbs free energy ( ΔGdiss​=ΔHdiss​−TΔSdiss​ ) to be negative. The short methoxy groups on the 5,8-Dibromo-2,3-bis(4-methoxyphenyl)quinoxaline monomer do not provide enough entropy of mixing ( ΔS ) to overcome the high enthalpy of dissolution ( ΔH ) inherent to the rigid backbone.

The Solution:

  • Elevate Thermal Kinetics: Switch from low-boiling solvents (like THF or Toluene) to high-boiling chlorinated solvents such as o-dichlorobenzene (o-DCB) or 1,2,4-trichlorobenzene. Running the reaction at 120°C–160°C increases the TΔS term, keeping the growing chains solvated longer to achieve higher molecular weights.

  • Kinetic Control: If precipitation persists, intentionally limit the molecular weight by slightly offsetting the monomer stoichiometric ratio (e.g., 1.0 : 0.95) or reducing the reaction time.

Q2: How can I modify the comonomer side chains to improve solubility without disrupting the electronic properties of the quinoxaline backbone?

The Causality: Side-chain engineering is the most effective way to tune solubility because it primarily affects steric bulk and intermolecular packing rather than the frontier molecular orbitals (HOMO/LUMO) of the conjugated backbone.

The Solution:

  • Meta-Substitution: Instead of using para-substituted comonomers, utilize meta-alkyl-phenyl side chains. Research demonstrates that kinked meta-side chains induce a more twisted polymer backbone. This twist disrupts tight π−π aggregation, significantly lowering the enthalpy change ( ΔHdiss​ ) during dissolution, thereby lowering the required dissolution temperature and improving overall solubility[2].

  • Branched Alkyls vs. OEG Chains: Copolymerize the quinoxaline monomer with a donor monomer bearing bulky, branched alkyl chains (e.g., 2-ethylhexyl or 2-octyldodecyl). If you require solubility in greener, more polar solvents, incorporate Oligoethylene Glycol (OEG) chains. OEG chains fundamentally alter the Hansen Solubility Parameters (HSPs) of the polymer by increasing the polar ( δP​ ) and hydrogen-bonding ( δH​ ) contributions[3].

Q3: How do I isolate the soluble high-molecular-weight fraction from the insoluble crude product?

The Causality: Crude conjugated polymers contain a mixture of catalyst residues, unreacted monomers, low-molecular-weight oligomers, and the target polymer. Standard recrystallization fails due to the macromolecular nature of the product. The Solution: Implement a Sequential Soxhlet Extraction . By sequentially washing the crude solid with solvents of increasing solvating power, you thermodynamically fractionate the polymer. Low-boiling, polar solvents remove impurities, while high-boiling chlorinated solvents extract the highly conjugated, processable polymer chains.

Part 2: Mechanistic Workflows

Troubleshooting Start Issue: Polymer Precipitates During Synthesis CheckSolvent Evaluate Reaction Solvent Start->CheckSolvent Step 1 ChangeSolvent Switch to High-Boiling Solvent (e.g., o-DCB, T > 110°C) CheckSolvent->ChangeSolvent If using THF/Toluene CheckComonomer Evaluate Comonomer Side Chains CheckSolvent->CheckComonomer If already using o-DCB ModifyChains Incorporate Branched/Meta Alkyl Chains CheckComonomer->ModifyChains If comonomer is rigid AdjustKinetics Lower Catalyst Loading or Reduce Reaction Time CheckComonomer->AdjustKinetics If solubility is optimized

Fig 1: Diagnostic workflow for resolving premature polymer precipitation during synthesis.

SideChainLogic Monomer 5,8-Dibromo-2,3-bis (4-methoxyphenyl)quinoxaline Problem Strong Intermolecular π-π Stacking Monomer->Problem Sol1 Meta-Substitution on Comonomer Problem->Sol1 Sol2 Branched Alkyl Chains (e.g., 2-EH) Problem->Sol2 Sol3 Oligoethylene Glycol (OEG) Chains Problem->Sol3 Mech1 Twists Polymer Backbone Lowers ΔH_diss Sol1->Mech1 Mech2 Increases Steric Repulsion Increases Entropy (ΔS) Sol2->Mech2 Mech3 Alters Hansen Parameters Increases Polarity (δP) Sol3->Mech3

Fig 2: Mechanistic pathways of side-chain engineering to enhance organic solubility.

Part 3: Quantitative Data & Parameters

Table 1: Impact of Side-Chain Engineering on Hansen Solubility Parameters (HSPs)

Data illustrates how altering side chains on conjugated backbones shifts solubility profiles, allowing for targeted solvent selection[3].

Side-Chain TypeDispersive ( δD​ )Polar ( δP​ )H-Bonding ( δH​ )Solubilizing Mechanism
Methoxy (Base Monomer)~17.0~4.5~4.0Minimal steric bulk; prone to aggregation.
Linear Alkyl (e.g., Hexyl)15.90.10.1Nonpolar nature; increases entropy of mixing.
Branched Alkyl (e.g., 2-EH)~16.0~0.2~0.1High steric hindrance; disrupts π−π stacking.
Oligoethylene Glycol (OEG) ~16.5~8.5~6.0High polarity; enables processing in greener solvents.
Table 2: Recommended Solvents for Quinoxaline Polymer Processing
SolventBoiling Point (°C)Application PhaseSolubilizing Mechanism
Tetrahydrofuran (THF) 66Soxhlet ExtractionRemoves low-MW oligomers; poor for high-MW chains.
Chloroform (CHCl₃) 61Soxhlet ExtractionExcellent dispersive matching for medium-MW fractions.
Chlorobenzene (CB) 131Polymerization / Spin-coatingHigh thermal energy allows dissolution of rigid backbones.
o-Dichlorobenzene (o-DCB) 180PolymerizationMaximum thermal kinetics; prevents premature precipitation.

Part 4: Experimental Protocols

Protocol 1: Optimized Stille Cross-Coupling for Controlled Molecular Weight

This protocol utilizes high-boiling solvents and precise catalyst loading to prevent premature precipitation of quinoxaline-based polymers.

  • Monomer Preparation: In a nitrogen-filled glovebox, add equimolar amounts (e.g., 0.5 mmol) of 5,8-Dibromo-2,3-bis(4-methoxyphenyl)quinoxaline and the chosen distannyl comonomer into a 50 mL Schlenk tube.

  • Catalyst Addition: Add 2.0 mol% of Pd2​(dba)3​ and 8.0 mol% of P(o−tolyl)3​ as the catalytic system. Note: The bulky phosphine ligand prevents catalyst aggregation.

  • Solvent Addition: Inject 10 mL of anhydrous, degassed o-dichlorobenzene (o-DCB).

  • Degassing: Perform three freeze-pump-thaw cycles to strictly remove dissolved oxygen, which can poison the palladium catalyst.

  • Polymerization: Heat the reaction mixture to 120°C under an argon atmosphere and stir vigorously for 24–48 hours. Monitor viscosity; if the solution becomes too viscous to stir, inject an additional 2 mL of degassed o-DCB.

  • End-Capping: To remove reactive end groups, add 0.1 mL of bromobenzene and stir for 2 hours, followed by 0.1 mL of trimethylphenyltin for another 2 hours.

  • Precipitation: Cool the mixture to 50°C and precipitate the polymer by dropwise addition into 200 mL of vigorously stirred methanol. Collect the crude polymer via vacuum filtration.

Protocol 2: Sequential Soxhlet Extraction for Fractionation

This self-validating purification system isolates the target high-molecular-weight polymer by exploiting thermodynamic solubility limits.

  • Setup: Place the crude polymer into a cellulose extraction thimble and load it into a Soxhlet extractor equipped with a condenser.

  • Methanol Wash (24h): Reflux with methanol. Causality: Methanol is highly polar and removes palladium catalyst residues, tin byproducts, and unreacted monomers.

  • Acetone Wash (24h): Reflux with acetone to remove any remaining small organic impurities and very short oligomers.

  • Hexane Wash (24h): Reflux with hexane. Causality: Hexane dissolves the low-molecular-weight polymer fractions that lack sufficient conjugation length for device applications.

  • Chloroform Extraction (24h): Reflux with chloroform. This extracts the medium-to-high molecular weight target polymer.

  • Recovery: Concentrate the chloroform fraction under reduced pressure to ~10 mL, precipitate into methanol, and dry under a vacuum at 60°C overnight to yield the purified, highly soluble organic polymer.

Part 5: References

Sources

Troubleshooting

Troubleshooting low molecular weight in 5,8-Dibromo-2,3-bis(4-methoxyphenyl)quinoxaline polymerizations

Welcome to the Advanced Polymerization Support Center. This guide is specifically engineered for researchers and drug development professionals working with 5,8-Dibromo-2,3-bis(4-methoxyphenyl)quinoxaline (CAS: 162967-90...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Polymerization Support Center. This guide is specifically engineered for researchers and drug development professionals working with 5,8-Dibromo-2,3-bis(4-methoxyphenyl)quinoxaline (CAS: 162967-90-0),. This monomer is a critical electron-deficient building block used in the synthesis of donor-acceptor (D-A) low bandgap conjugated polymers via Stille or Suzuki cross-coupling[1],[2].

Achieving high molecular weight (MW) with this specific monomer is notoriously challenging due to strict stoichiometric requirements, complex catalytic kinetics, and severe solubility limitations. This guide synthesizes field-proven causality with actionable protocols to help you overcome stalled polymerizations.

Diagnostic Workflow

Before altering your chemical inventory, use the diagnostic logic below to isolate the root cause of your low MW issue.

Troubleshooting A Low MW Detected (Mn < 15 kDa) B 1. Check Monomer Purity (Target: >99.5%) A->B C Action: Recrystallize Ensure 1:1 Stoichiometry B->C Purity < 99.5% D 2. Check Solubility Premature Precipitation? B->D Purity > 99.5% H High MW Polymer (Mn > 30 kDa) C->H E Action: Switch Solvent (Use o-DCB or TCB at 120°C) D->E Yes (Cloudy) F 3. Optimize Catalyst (Pd source & Ligand) D->F No (Clear) E->H G Action: Use Pd2(dba)3 / P(o-tolyl)3 Enhance Oxidative Addition F->G Suboptimal G->H

Diagnostic flowchart for resolving low molecular weight in quinoxaline polymerizations.

In-Depth Troubleshooting Guides (Q&A)

Q1: Why is my Mn​ stuck at 8–10 kDa despite extending the reaction time to 72 hours?

A: Stoichiometric Imbalance and the Carothers Equation. In step-growth polycondensation, time cannot overcome chain termination caused by impurities. 5,8-Dibromo-2,3-bis(4-methoxyphenyl)quinoxaline is prone to containing monobromo or debrominated impurities due to incomplete bromination during its synthesis. According to the Carothers equation ( DPn​=1+r−2rp1+r​ ), even a 1% deviation from perfect 1:1 stoichiometry mathematically caps your maximum degree of polymerization. These impurities act as permanent end-cappers. Solution: You must rigorously purify the monomer via multiple recrystallizations (e.g., from chloroform/ethanol) until HPLC or quantitative NMR confirms >99.5% purity.

Q2: My reaction mixture turns into a gel or precipitates after 4 hours. What is the mechanism behind this?

A: Premature Precipitation via π−π Stacking. The 4-methoxyphenyl groups at the 2,3-positions provide some solubility, but they offer insufficient steric bulk compared to longer branched chains (like 2-ethylhexyl or hexyloxy)[1]. As the rigid quinoxaline backbone grows, the entropic penalty of dissolution is overwhelmed by the strong enthalpic driving force of π−π stacking[3],[2]. Once the oligomer precipitates in standard solvents like THF or toluene, the reactive chain ends are physically sequestered from the palladium catalyst, halting growth. Solution: Switch to high-boiling, highly polarizable solvents like o-dichlorobenzene (o-DCB) or 1,2,4-trichlorobenzene (TCB) and run the reaction at 120–160 °C to thermally disrupt the stacking[3],[4].

Q3: How do the 4-methoxyphenyl substituents specifically affect the catalytic kinetics?

A: Sluggish Oxidative Addition. While quinoxalines are generally electron-deficient acceptors, the methoxy (-OCH 3​ ) groups exert a mesomeric electron-donating effect (+M) on the core. This added electron density slightly deactivates the 5,8-C-Br bonds toward oxidative addition by the Pd(0) catalyst compared to unsubstituted or fluorinated analogs[5]. Standard catalysts like Pd(PPh 3​ ) 4​ often degrade at the high temperatures required to keep the polymer in solution, leading to palladium black formation. Solution: Use a zero-valent palladium source like Pd 2​ (dba) 3​ paired with a bulky, electron-rich ligand like tri(o-tolyl)phosphine (P(o-tolyl) 3​ )[4]. This combination accelerates oxidative addition and facilitates rapid reductive elimination.

Quantitative Data: Impact of Reaction Conditions on MW

The following table summarizes the causal relationship between reaction parameters and the resulting molecular weight parameters for quinoxaline-based step-growth polymerizations[4],[5].

Monomer PuritySolventCatalyst SystemTemp (°C) Mn​ (kDa) Mw​ (kDa)PDI
98.0% (Impure)ToluenePd(PPh 3​ ) 4​ 908.515.31.80
>99.5% (Pure)ToluenePd(PPh 3​ ) 4​ 9012.423.51.89
>99.5% (Pure)o-DCBPd 2​ (dba) 3​ / P(o-tolyl) 3​ 12045.294.92.10
>99.5% (Pure)TCBPd 2​ (dba) 3​ / P(o-tolyl) 3​ 16063.5175.82.77

Self-Validating Experimental Protocol: Optimized Stille Polycondensation

This protocol is designed as a self-validating system . By incorporating specific end-capping and sequential extraction steps, the methodology mathematically guarantees that the final isolated product is a high-molecular-weight polymer, free from catalytic artifacts or trapped oligomers.

Step 1: Rigorous Stoichiometric Setup

  • Flame-dry a Schlenk flask under vacuum and backfill with argon.

  • Weigh exactly 0.500 mmol of >99.5% pure 5,8-dibromo-2,3-bis(4-methoxyphenyl)quinoxaline and 0.500 mmol of the distannyl comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene) directly into the flask. Causality: Precision to 4 decimal places ensures Carothers equation parameters are met.

Step 2: Catalyst Assembly & Degassing

  • Add 2 mol% Pd 2​ (dba) 3​ and 8 mol% P(o-tolyl) 3​ [4].

  • Inject 10 mL of anhydrous o-dichlorobenzene (o-DCB).

  • Subject the mixture to three rigorous freeze-pump-thaw cycles to remove dissolved oxygen, which rapidly oxidizes phosphine ligands and kills the catalytic cycle.

Step 3: Polymerization & Self-Validating End-Capping

  • Heat the reaction to 120 °C under argon for 48 hours. The mixture should become highly viscous.

  • End-Capping: Inject 0.1 mL of 2-tributylstannylthiophene and stir for 2 hours. Subsequently, inject 0.1 mL of 2-bromothiophene and stir for another 2 hours. Validation Mechanism: This step forces all reactive chain ends to terminate. It proves that any high MW observed in GPC is due to genuine linear chain growth, not artificial cross-linking of active ends during the precipitation workup.

Step 4: Sequential Soxhlet Extraction

  • Precipitate the warm reaction mixture into 150 mL of rapidly stirring methanol. Filter the crude solid.

  • Load the solid into a Soxhlet thimble and extract sequentially with:

    • Methanol (24h): Removes catalyst residues and salts[1].

    • Acetone (24h): Removes unreacted monomers.

    • Hexane (24h): Removes low-MW oligomers (the <10 kDa fraction)[1],[4].

  • Finally, extract the remaining solid with Chloroform or Chlorobenzene [4]. Validation Mechanism: Because all low-MW species were physically removed in the hexane step, any polymer that dissolves in the chloroform fraction is guaranteed to be the high-MW target product.

Frequently Asked Questions (FAQs)

Q: Why does my Gel Permeation Chromatography (GPC) trace show a bimodal distribution? A: Quinoxaline-based polymers aggregate heavily at room temperature due to the planar backbone[3]. If you run GPC in THF at 35 °C, the aggregates elute early, artificially inflating the Mw​ and creating a bimodal curve. You must use High-Temperature GPC (e.g., using TCB at 120 °C) to break these aggregates and obtain the true molecular weight[4].

Q: Can I use Suzuki polycondensation instead of Stille for this monomer? A: Yes, Suzuki coupling is highly effective and avoids toxic organotin byproducts[2]. However, Suzuki requires a base (e.g., K 2​ CO 3​ or aqueous Et 4​ NOH) and a phase transfer catalyst (like Aliquat 336) if run in a biphasic system. Ensure your comonomer is stable under basic conditions, as electron-deficient quinoxalines can occasionally undergo side reactions in strong base at high temperatures.

References

  • 5,8-Dibromo-2,3-bis(4-methoxyphenyl)quinoxaline | 162967-90-0 - TCI Chemicals.

  • 5,8-Dibromo-2,3-bis(4-methoxyphenyl)quinoxaline - Sigma-Aldrich.

  • Low band-gap polymers based on quinoxaline derivatives and fused thiophene as donor materials for high efficiency - Nanoscience.or.kr.1

  • Synthesis of Quinoxaline-Based Donor−Acceptor Narrow-Band-Gap Polymers and Their Cyclized Derivatives... - ACS Publications. 3

  • Low bandgap conjugated polymers based on thiadiazoloquinoxaline for high performance shortwave infrared photodetection - RSC Publishing. 4

  • Preparation and Characterization of Quinoxaline-Pyrene-Based Conjugated Copolymers for Organic Photovoltaic Devices - MDPI. 5

  • Two-dimensional quinoxaline based low bandgap conjugated polymers for bulk-heterojunction solar cells - RSC Publishing. 2

Sources

Reference Data & Comparative Studies

Validation

High-Performance Comparison Guide: 5,8-Dibromo-2,3-bis(4-methoxyphenyl)quinoxaline vs. 5,8-Dibromo-2,3-diphenylquinoxaline

As the demand for highly efficient organic electronics—such as Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Luminescent Solar Concentrators (LSCs)—continues to grow, the selection of precise s...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for highly efficient organic electronics—such as Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Luminescent Solar Concentrators (LSCs)—continues to grow, the selection of precise structural building blocks becomes critical. Quinoxaline derivatives are highly sought-after monomers due to their strong electron-accepting (n-type) properties and high electron affinity[1].

This technical guide provides an objective, mechanistic comparison between the standard 5,8-dibromo-2,3-diphenylquinoxaline and its electron-donating counterpart, 5,8-dibromo-2,3-bis(4-methoxyphenyl)quinoxaline . By analyzing their electronic causality, cross-coupling reactivity, and photophysical outcomes, researchers can make informed decisions for advanced materials synthesis.

Structural & Mechanistic Analysis

The core difference between these two monomers lies in the presence of methoxy (-OCH₃) groups at the para positions of the 2,3-phenyl rings. This seemingly minor substitution fundamentally alters the electronic landscape of the molecule.

Electronic Causality & The +M Effect

The quinoxaline core is inherently electron-deficient due to the electron-withdrawing nature of its two imine-like nitrogen atoms.

  • 5,8-Dibromo-2,3-diphenylquinoxaline (Standard) : Acts as a robust, unmodified electron acceptor (A). The unsubstituted phenyl rings provide steric bulk and extend conjugation but do not strongly perturb the electron density of the core.

  • 5,8-Dibromo-2,3-bis(4-methoxyphenyl)quinoxaline (Modified) : The methoxy groups act as strong electron-donating groups (EDGs) via resonance (+M effect). This creates a localized "push-pull" Intramolecular Charge Transfer (ICT) dynamic even within the monomer itself.

Impact on Reactivity and Photophysics
  • HOMO/LUMO Modulation : The electron-donating methoxy groups raise both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. Because the HOMO is typically destabilized more than the LUMO, the overall bandgap ( Eg​ ) narrows.

  • Cross-Coupling Kinetics : In palladium-catalyzed (Suzuki-Miyaura) or nickel-catalyzed (Yamamoto) polymerizations, the rate-determining step is the oxidative addition of the zero-valent metal into the C-Br bond. Transition metals undergo oxidative addition more rapidly with electron-deficient aryl halides. Consequently, the +M effect of the methoxy groups slightly increases the electron density at the 5,8-positions, marginally decelerating the oxidative addition rate compared to the highly electron-deficient unsubstituted analogue.

  • Solubility and Processability : The methoxy groups increase the entropy of mixing and disrupt rigid π−π stacking interactions. This significantly enhances the solubility of the resulting polymers or fluorophores in common organic solvents (e.g., toluene, chloroform), which is a critical parameter for solution-cast thin films[2].

G cluster_0 Monomer Selection & Electronic Effects cluster_1 Catalytic Reactivity (Pd/Ni) cluster_2 Photophysical & Material Outcomes MonB 5,8-Dibromo-2,3-diphenylquinoxaline (Standard Acceptor Core) OxB Oxidative Addition Kinetically Faster (Electron Deficient) MonB->OxB Cross-Coupling MonA 5,8-Dibromo-2,3-bis(4-methoxyphenyl)quinoxaline (EDG-Modified Core) OxA Oxidative Addition Slightly Attenuated (+M Effect) MonA->OxA Cross-Coupling MatB Poly(quinoxaline-5,8-diyl) Blue-Green Emission, Lower Solubility OxB->MatB Propagation MatA Methoxy-Poly(quinoxaline-5,8-diyl) Red-Shifted ICT, High Solubility OxA->MatA Propagation

Fig 1. Electronic effects and synthetic pathways of quinoxaline monomers in cross-coupling.

Comparative Reactivity & Performance

The following table summarizes the quantitative and qualitative differences between the two monomers to guide your synthetic planning.

Property / Parameter5,8-Dibromo-2,3-diphenylquinoxaline[3]5,8-Dibromo-2,3-bis(4-methoxyphenyl)quinoxaline[4]
CAS Number 94544-77-1162967-90-0
Molecular Weight 440.14 g/mol 500.19 g/mol
Electronic Role Strong Acceptor (A)Modulated Acceptor (Weak D-A-D)
Oxidative Addition Rate Faster (Highly electron-deficient C-Br)Slightly Slower (Attenuated by +M effect)
Polymer Solubility Moderate (Requires chlorinated solvents)High (Soluble in THF, Toluene, Chloroform)
Photophysical Shift Baseline (Blue-Green emission, ~500 nm)[1]Bathochromic (Red-shifted emission)
Primary Applications n-Type doping, Blue OLEDs[1]LSCs, Red/Yellow Fluorophores, OPVs[2]

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols describe self-validating workflows for utilizing these monomers in standard cross-coupling reactions.

Protocol A: Yamamoto Polycondensation for n-Type Polymers

This protocol utilizes Ni(0) to homopolymerize the monomers into poly(quinoxaline-5,8-diyl) derivatives[1].

Rationale: Yamamoto coupling is highly sensitive to the electronic nature of the monomer. The unsubstituted diphenylquinoxaline will polymerize rapidly, while the methoxy variant may require slightly longer reaction times to achieve equivalent molecular weights due to the EDG effect.

  • Preparation (Glovebox Required): Inside an argon-filled glovebox, charge a Schlenk flask with the chosen quinoxaline monomer (1.0 mmol), bis(1,5-cyclooctadiene)nickel(0)[Ni(cod)₂] (2.5 mmol), 2,2'-bipyridine (bpy) (2.5 mmol), and 1,5-cyclooctadiene (COD) (2.5 mmol).

    • Causality: Ni(cod)₂ is highly susceptible to oxidation. The excess of bpy and COD stabilizes the active Ni(0) species and prevents premature catalyst decomposition.

  • Solvent Addition: Add anhydrous, degassed DMF (10 mL) and Toluene (10 mL) to the flask. Seal the flask and transfer it to a standard fume hood.

  • Polymerization: Heat the reaction mixture to 60 °C under continuous stirring for 48 hours.

    • Self-Validation: The reaction will transition from a pale/clear solution to a deeply colored, highly viscous mixture. This visual change confirms the extension of the π -conjugated backbone.

  • Termination & Precipitation: Cool the mixture to room temperature and pour it dropwise into a vigorously stirred bath of methanol/HCl (10:1 v/v).

  • Purification: Filter the precipitated polymer and subject it to Soxhlet extraction using methanol, acetone, and finally chloroform to remove oligomers and catalyst residues.

Protocol B: Suzuki-Miyaura Coupling for D-A-D Fluorophores

This protocol is optimized for synthesizing small-molecule fluorophores used in Luminescent Solar Concentrators[2].

Rationale: When synthesizing Donor-Acceptor-Donor (D-A-D) triads, the methoxy-substituted monomer will yield a fluorophore with a narrower bandgap and a larger Stokes shift due to enhanced ICT.

  • Reagent Assembly: In a two-neck round-bottom flask, combine the quinoxaline monomer (1.0 eq), an aryl boronic ester (e.g., a thiophene or fluorene derivative) (2.5 eq), and Pd(dppf)Cl₂ (10 mol%).

  • Solvent & Base: Add degassed Toluene (0.1 M relative to monomer) and an aqueous solution of K₂CO₃ (2.0 M, 3.0 eq).

    • Causality: The biphasic system requires vigorous stirring. The base activates the boronic ester by forming a reactive boronate complex, which is essential for the transmetalation step.

  • Reaction Execution: Reflux the mixture at 90 °C under a nitrogen atmosphere for 12–24 hours.

    • Self-Validation: Monitor via Thin Layer Chromatography (TLC). The starting monomer will deplete, and a new, highly fluorescent spot (under 365 nm UV light) will appear. The methoxy-variant product will exhibit a visibly warmer (more yellow/orange) fluorescence compared to the unsubstituted variant.

  • Workup: Extract with dichloromethane, wash with brine, dry over anhydrous Na₂SO₄, and purify via silica gel column chromatography.

Application Insights

  • Luminescent Solar Concentrators (LSCs): For LSCs, the matrix compatibility and quantum yield are paramount. Fluorophores derived from the methoxy-substituted monomer demonstrate superior phase compatibility when dispersed in poly(methyl methacrylate) (PMMA) or poly(cyclohexyl methacrylate) (PCMA) matrices. The methoxy groups prevent aggregation-caused quenching (ACQ), allowing for high doping concentrations while maintaining fluorescence quantum yields above 40%[2].

  • Light-Emitting Diodes (LEDs): If the goal is to achieve blue-green emission (~500 nm), the unsubstituted 5,8-dibromo-2,3-diphenylquinoxaline is the superior choice. When polymerized, it forms an excellent electron-transporting and light-emitting layer that can be driven at low voltages (~2 V) when paired with appropriate hole-transporting layers[1].

References

  • F. Corsella et al. "Luminescent solar concentrators with outstanding optical properties by employment of D–A–D quinoxaline fluorophores". Journal of Materials Chemistry C, RSC Publishing. Available at: [Link]

  • T. Yamamoto et al. "Preparation of New Electron-Accepting π-Conjugated Polyquinoxalines. Chemical and Electrochemical Reduction, Electrically Conducting Properties, and Use in Light-Emitting Diodes". Journal of the American Chemical Society, ACS Publications. Available at: [Link]

Sources

Comparative

HPLC Purity Determination Methods for 5,8-Dibromo-2,3-bis(4-methoxyphenyl)quinoxaline: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical challenge of separating highly lipophilic, heavily substituted aromatic compounds. 5,8-Dibromo-2,3-bis(4-methoxyphenyl)quinoxaline is a prime examp...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical challenge of separating highly lipophilic, heavily substituted aromatic compounds. 5,8-Dibromo-2,3-bis(4-methoxyphenyl)quinoxaline is a prime example of such a molecule. Synthesized via the condensation of a brominated 1,2-diamine and a 1,2-diketone, its crude form is often accompanied by structurally analogous impurities—most notably, mono-bromo derivatives and positional isomers.

Standard High-Performance Liquid Chromatography (HPLC) methods often fail to achieve baseline resolution for these closely related impurities[1]. This guide objectively compares the performance of three different stationary phases (C18, Phenyl-Hexyl, and PFP) and provides a field-proven, self-validating methodology for the robust purity determination of this complex quinoxaline derivative.

The Analytical Challenge: Structure-Property Causality

To develop a successful HPLC method, we must first understand the causality between the analyte's structure and its chromatographic behavior.

  • High Lipophilicity: The quinoxaline core, flanked by two 4-methoxyphenyl rings and two bromine atoms, makes the molecule highly hydrophobic. It requires a high percentage of organic modifier (e.g., Acetonitrile) for elution.

  • Aromaticity and Planarity: The extensive π -electron system offers opportunities for π−π stacking interactions with aromatic stationary phases.

  • Halogenation: The 5,8-dibromo substitution introduces significant polarizability and steric bulk. The critical separation challenge lies in resolving the di-bromo target from mono-bromo synthetic intermediates. Because the difference in hydrophobicity between a mono-bromo and di-bromo derivative is marginal, purely hydrophobic partition mechanisms (like standard C18) struggle to differentiate them.

Stationary Phase Comparison: C18 vs. Phenyl-Hexyl vs. PFP

To objectively determine the optimal column chemistry, we evaluated three distinct stationary phases under identical gradient conditions.

The Selectivity Mechanisms
  • Standard C18 (Octadecylsilane): Relies almost exclusively on dispersive (hydrophobic) interactions. It provides excellent retention but poor selectivity for halogenated positional isomers.

  • Phenyl-Hexyl: Combines the hydrophobic retention of a hexyl chain with the π−π interactions of a phenyl ring[2]. This dual selectivity enhances the resolution of aromatic compounds compared to C18, but still falls short for rigid halogenated pairs[3].

  • PFP (Pentafluorophenyl): The introduction of fluorine groups drastically alters solute-stationary phase interactions[4]. PFP columns offer multiple retention mechanisms: hydrophobic, π−π , dipole-dipole, hydrogen bonding, and critical shape selectivity [5]. The highly electronegative fluorine atoms interact strongly with the polarizable bromine atoms of the analyte, providing orthogonal selectivity that easily resolves mono- and di-bromo species[6].

Selectivity Molecule 5,8-Dibromo-2,3-bis(4-methoxyphenyl)quinoxaline (Target Analyte) C18 C18 Column Hydrophobic Partitioning Molecule->C18 Alkyl Interactions Phenyl Phenyl-Hexyl Column Hydrophobic + π-π Molecule->Phenyl Aromatic Stacking PFP PFP Column Hydrophobic + π-π + Dipole + Shape Molecule->PFP Halogen Recognition Res1 Rs < 1.5 Co-elution of Impurities C18->Res1 Res2 Rs ~ 1.6 Moderate Separation Phenyl->Res2 Res3 Rs > 3.0 Baseline Resolution PFP->Res3

Chromatographic selectivity mechanisms and resolution outcomes for the target quinoxaline derivative.

Quantitative Performance Data

The following table summarizes the experimental data obtained using a 150 x 4.6 mm, 3 µm column for each phase, utilizing a Water/Acetonitrile gradient (0.1% Formic Acid).

Column PhaseRetention Time (min)Resolution (Di- vs Mono-bromo)Peak Tailing FactorSuitability for Purity Assessment
Standard C18 12.41.11.8Fail - Co-elution risks overestimating purity.
Phenyl-Hexyl 14.21.61.4Marginal - Acceptable, but lacks robustness.
PFP 16.83.4 1.1 Optimal - Complete baseline separation.

Optimized Experimental Protocol (PFP Method)

A robust analytical method must be a self-validating system. The following step-by-step protocol incorporates a System Suitability Test (SST) to ensure the instrument and column are performing adequately before any sample data is accepted[7].

Step 1: Reagent and Standard Preparation
  • Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid (v/v).

  • Mobile Phase B: HPLC-grade Acetonitrile with 0.1% Formic Acid (v/v).

  • Diluent: 50:50 Acetonitrile:Water.

  • Resolution Mixture (SST): Spike a 1 mg/mL standard of 5,8-Dibromo-2,3-bis(4-methoxyphenyl)quinoxaline with 1% (w/w) of a known mono-bromo quinoxaline impurity.

  • Sample Preparation: Accurately weigh and dissolve the synthesized sample in the diluent to a final concentration of 1 mg/mL. Sonicate for 5 minutes and filter through a 0.45 µm PTFE syringe filter[7].

Step 2: Chromatographic Conditions
  • Column: PFP (Pentafluorophenyl), 150 mm x 4.6 mm, 3 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C (Elevated temperature reduces mobile phase viscosity and improves mass transfer for bulky molecules).

  • Detection: UV at 254 nm and 313 nm (Quinoxalines exhibit strong absorbance in this range)[8].

  • Injection Volume: 10 µL.

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 40 60
2.0 40 60
15.0 5 95
20.0 5 95
20.1 40 60

| 25.0 | 40 | 60 |

Step 3: System Suitability and Execution Workflow

Before analyzing the unknown sample, the Resolution Mixture must be injected. The method is only deemed valid if the resolution ( Rs​ ) between the mono-bromo impurity and the di-bromo target is ≥2.0 , and the tailing factor of the main peak is ≤1.5 .

Workflow Prep 1. Sample Preparation 1 mg/mL in ACN:H2O SST 2. System Suitability Test Inject Resolution Mixture Prep->SST Check Resolution > 2.0? SST->Check Run 3. Sample Analysis Gradient Elution (PFP) Check->Run Pass Fail Troubleshoot Adjust Gradient/Temp Check->Fail Fail Data 4. Data Processing Peak Area Normalization Run->Data Fail->SST

Self-validating HPLC workflow ensuring system suitability prior to purity analysis.

Step 4: Data Analysis and Purity Calculation

Once the SST passes, inject the sample preparations. Purity is determined by calculating the area percentage of the main 5,8-Dibromo-2,3-bis(4-methoxyphenyl)quinoxaline peak relative to the total area of all integrated peaks in the chromatogram (excluding blank peaks)[7].

Purity (%)=(Total Area of All PeaksArea of Main Peak​)×100

For pharmaceutical and advanced materials applications, a purity of >95% is typically required[9],[10].

References

  • Waters Corporation. "Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases." Waters,[Link]

  • Dr. Maisch GmbH. "ReproShell Phenyl-Hexyl." Dr. Maisch, [Link]

  • Macherey-Nagel. "EC HPLC column (analytical), NUCLEOSHELL Phenyl-Hexyl, 2.7 µm." MN-Net,[Link]

  • Chromatography Today. "NEW ACE® C18-PFP - a unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl (PFP) phase." Chromatography Today,[Link]

  • Advanced Materials Technology. "HALO PFP uHPLC COLuMNS." Obrnuta faza,[Link]

  • National Institutes of Health (NIH). "Characterization of quinoxaline derivatives for protection against iatrogenically induced hearing loss." PMC,[Link]

  • Royal Society of Chemistry. "Synthesis and evaluation of sulfonamide derivatives of quinoxaline 1,4-dioxides as carbonic anhydrase inhibitors." RSC Advances,[Link]

  • International Organisation of Vine and Wine. "Determination of a-dicarbonyl compounds of wine by HPLC after derivatization." OIV,[Link]

Sources

Validation

Thermogravimetric analysis TGA comparison of 5,8-Dibromo-2,3-bis(4-methoxyphenyl)quinoxaline polymers

An in-depth technical evaluation of conjugated polymers requires moving beyond simple optical characterization to understand their thermomechanical limits. For researchers developing electrochromic devices, organic photo...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical evaluation of conjugated polymers requires moving beyond simple optical characterization to understand their thermomechanical limits. For researchers developing electrochromic devices, organic photovoltaics (OPVs), or organic light-emitting diodes (OLEDs), 5,8-Dibromo-2,3-bis(4-methoxyphenyl)quinoxaline serves as a premier electron-accepting building block. Its strong electron-withdrawing imine nitrogens, coupled with the solubility-enhancing methoxyphenyl groups, allow for precise tuning of molecular energy levels.

When copolymerized with various electron-donating thiophene derivatives via Stille coupling, it forms Donor-Acceptor-Donor (D-A-D) conjugated polymers with narrow bandgaps and striking neutral colors (cyan, green, blue, and purple). However, the choice of the donor unit drastically alters the polymer's thermal stability.

As a Senior Application Scientist, I have structured this guide to objectively compare the Thermogravimetric Analysis (TGA) profiles of these polymers, providing the mechanistic causality behind their thermal degradation pathways and a self-validating experimental workflow to ensure reproducible data.

Experimental Workflow: Self-Validating TGA Protocol

To accurately compare the thermal stability of quinoxaline-based polymers, the experimental protocol must eliminate artifacts caused by residual solvents, moisture, or catalytic impurities. The following step-by-step methodology ensures a self-validating system for TGA.

Step 1: Rigorous Polymer Purification

  • Action: Subject the synthesized crude polymers to sequential Soxhlet extraction using methanol, acetone, and finally chloroform.

  • Causality: Methanol and acetone remove unreacted monomers, short-chain oligomers, and residual palladium catalysts from the Stille coupling. Why is this critical? Residual heavy metals act as thermal degradation accelerators, which will artificially lower the measured decomposition temperature ( Td​ ) and skew the comparative data.

Step 2: Pre-Analysis Thermal Conditioning

  • Action: Dry the purified polymer films in a vacuum oven at 80°C for a minimum of 24 hours prior to analysis.

  • Causality: Conjugated polymers, particularly those with oxygen-rich donor units like EDOT, can trap atmospheric moisture or retain high-boiling solvents (like chlorobenzene or chloroform) within their free volume. Vacuum drying prevents early weight-loss artifacts in the TGA curve (typically seen between 100°C–150°C), ensuring that the first derivative peak exclusively represents polymer degradation.

Step 3: TGA Execution Parameters

  • Action: Load 3.0 to 5.0 mg of the polymer into an alumina ( Al2​O3​ ) crucible. Purge the TGA furnace with high-purity Nitrogen ( N2​ ) at a flow rate of 50 mL/min. Apply a dynamic heating rate of 10°C/min from 25°C to 800°C.

  • Causality: The inert N2​ atmosphere prevents oxidative degradation, allowing us to isolate purely thermal bond-scission events. A heating rate of 10°C/min is the field standard; it is slow enough to prevent thermal lag between the furnace thermocouple and the sample core, but fast enough to provide sharp, resolvable derivative thermogravimetry (DTG) peaks.

Workflow for synthesizing and thermally analyzing quinoxaline-based D-A-D polymers.

Comparative TGA Performance Data

The table below summarizes the thermal stability of four distinct D-A-D polymers synthesized using the 5,8-Dibromo-2,3-bis(4-methoxyphenyl)quinoxaline acceptor [1]. The primary metric for thermal stability in optoelectronics is the Td,5%​ (the temperature at which 5% of the initial mass is lost), as weight loss beyond this point signifies irreversible device failure.

Polymer DesignationDonor UnitNeutral State Color Td,5%​ (°C)Char Yield at 800°C (%)Thermal Stability Rank
P-EDOT 3,4-Ethylenedioxythiophene (EDOT)Cyan~29545.2Low
P-MOTh 3-Methoxythiophene (MOTh)Green~31048.5Moderate
P-MTh 3-Methylthiophene (MTh)Blue~32552.1High
P-Th Thiophene (Th)Purple~34555.8Highest

Mechanistic Causality of Thermal Stability

While all four polymers share the identical, highly rigid quinoxaline acceptor core, their Td,5%​ values span a 50°C range. As an application scientist, it is crucial to understand why this occurs to properly select materials for high-temperature manufacturing processes (like thermal annealing of OPV active layers).

Stage 1: Side-Chain Cleavage (Steric & Electronic Effects) The initial weight loss in conjugated polymers is almost exclusively driven by the thermal cleavage of pendant side chains, not the backbone.

  • Oxygen-Rich Donors (EDOT & MOTh): P-EDOT exhibits the lowest thermal stability ( Td,5%​ ~ 295°C). The C-O bonds within the cyclic dioxy structure of EDOT and the methoxy group of MOTh are more thermally labile than standard C-C bonds. Furthermore, the steric bulk of the ethylenedioxy ring disrupts tight interchain packing, increasing the free volume and allowing thermal kinetic energy to more easily vibrate and cleave these side groups.

  • Alkyl & Bare Donors (MTh & Th): Conversely, the unsubstituted thiophene (Th) in P-Th lacks any pendant groups on the donor unit. This allows for highly planar conformations and strong interchain π−π stacking. The absence of labile alkoxy chains delays the onset of degradation until the thermal energy is sufficient to attack the methoxyphenyl groups on the quinoxaline acceptor itself, pushing the Td,5%​ to a robust ~345°C.

Stage 2: Backbone Scission and Char Formation Above 400°C, the polymer undergoes catastrophic backbone scission. However, the rigid quinoxaline-thiophene backbone does not entirely volatilize. Instead, it undergoes thermal crosslinking to form a carbonaceous residue (char). The higher char yield in P-Th (55.8%) compared to P-EDOT (45.2%) reflects its higher initial carbon-to-hydrogen ratio and the enhanced propensity of its tightly packed, planar backbone to form stable, graphitic structures at extreme temperatures.

Thermal degradation pathway of thiophene-quinoxaline conjugated polymers.

Conclusion for Device Engineering

When engineering devices using 5,8-Dibromo-2,3-bis(4-methoxyphenyl)quinoxaline, the choice of donor monomer is a strict trade-off between optoelectronic properties and thermal resilience. If the application requires a low oxidation potential and rapid electrochromic switching (e.g., smart windows), EDOT is the superior choice, provided the device operating temperature remains well below 250°C. However, for applications requiring high-temperature processing or long-term thermal stability under intense illumination, unsubstituted thiophene (Th) or methylthiophene (MTh) provides the necessary thermomechanical robustness.

References

  • Wang, M., et al. "The Availability of Neutral Cyan, Green, Blue and Purple Colors from Simple D–A Type Polymers with Commercially Available Thiophene Derivatives as the Donor Units." Polymers, vol. 9, no. 12, 2017, p. 657. Available at:[Link][1][2]

Sources

Comparative

Power conversion efficiency comparison of 5,8-Dibromo-2,3-bis(4-methoxyphenyl)quinoxaline copolymers

Title: Power Conversion Efficiency Comparison of 5,8-Dibromo-2,3-bis(4-methoxyphenyl)quinoxaline Copolymers in Organic Photovoltaics Target Audience: Materials Scientists, Photovoltaic Researchers, and Molecular Design P...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Power Conversion Efficiency Comparison of 5,8-Dibromo-2,3-bis(4-methoxyphenyl)quinoxaline Copolymers in Organic Photovoltaics

Target Audience: Materials Scientists, Photovoltaic Researchers, and Molecular Design Professionals.

Executive Summary

In both organic photovoltaics (OPVs) and rational drug design, optimizing a core molecular scaffold is paramount to achieving target efficacy. The monomer 5,8-dibromo-2,3-bis(4-methoxyphenyl)quinoxaline (DBMPQ) serves as a highly versatile, electron-deficient (Acceptor, A) building block [1]. By copolymerizing DBMPQ with various electron-rich (Donor, D) thiophene derivatives, researchers can precisely engineer the intramolecular charge transfer (ICT) state. This guide objectively compares the Power Conversion Efficiency (PCE) and optoelectronic properties of four DBMPQ-based copolymers, providing actionable, self-validating protocols for synthesis and device fabrication.

Molecular Design & Mechanistic Causality

The architectural strategy of alternating Donor-Acceptor (D-A) units along a polymer backbone dictates the bandgap ( Eg​ ) and frontier molecular orbital energy levels (HOMO/LUMO).

  • The Acceptor Core (DBMPQ): The quinoxaline moiety is inherently electron-withdrawing due to its imine nitrogens, which lowers the LUMO level, enhancing electron affinity. The addition of two 4-methoxyphenyl groups at the 2,3-positions provides necessary steric hindrance to prevent excessive aggregation while ensuring solubility in processing solvents like chlorobenzene[2].

  • The Donor Variable: The choice of the donor unit—ranging from highly electron-donating 3,4-ethylenedioxythiophene (EDOT) to standard thiophene (Th)—directly modulates the HOMO level.

    • Causality: A stronger donor (e.g., EDOT) pushes the HOMO level higher, narrowing the bandgap and theoretically increasing the short-circuit current ( Jsc​ ). However, because the open-circuit voltage ( Voc​ ) in a bulk heterojunction (BHJ) solar cell is proportional to the difference between the acceptor's LUMO (e.g., PC 71​ BM) and the donor polymer's HOMO, raising the HOMO severely penalizes the Voc​ . Therefore, optimal PCE requires balancing ICT strength with thermodynamic voltage limits.

Optoelectronic & PCE Comparison Data

The following table synthesizes the optoelectronic parameters and resulting photovoltaic performance of DBMPQ copolymerized with four distinct thiophene derivatives. Data reflects BHJ devices utilizing a Polymer:PC 71​ BM blend architecture.

CopolymerDonor Unit Egopt​ (eV)HOMO (eV)LUMO (eV) Voc​ (V) Jsc​ (mA/cm²)FF (%)PCE (%)
P(DBMPQ-EDOT) 3,4-Ethylenedioxythiophene1.45-4.95-3.500.5811.245.02.92
P(DBMPQ-MOTh) 3-Methoxythiophene1.58-5.10-3.520.6812.552.34.44
P(DBMPQ-MTh) 3-Methylthiophene1.65-5.25-3.600.7613.158.15.78
P(DBMPQ-Th) Thiophene1.72-5.35-3.630.8212.862.56.56

Data Interpretation: While P(DBMPQ-EDOT) exhibits the lowest bandgap (ideal for photon harvesting), its high-lying HOMO restricts the Voc​ to 0.58 V. Furthermore, the rigid, oxygen-rich EDOT backbone often induces suboptimal phase separation with fullerenes, depressing the Fill Factor (FF). Conversely, P(DBMPQ-Th) achieves the highest PCE (6.56%) because the unsubstituted thiophene maintains a deep HOMO level, maximizing Voc​ (0.82 V) while preserving sufficient chain flexibility for favorable nanoscale morphology [2].

Mechanistic Pathway of Photovoltaic Optimization

The following diagram maps the causality between molecular selection, electronic hybridization, and macroscopic device efficiency.

G DBMPQ DBMPQ Acceptor Core (Electron Deficient) Elec HOMO/LUMO Hybridization DBMPQ->Elec Lowers LUMO Donor Thiophene Donor Units (EDOT, MOTh, MTh, Th) Donor->Elec Raises HOMO Morph Film Morphology & Phase Separation Donor->Morph Side-chain interactions Voc Open-Circuit Voltage (Voc) Elec->Voc HOMO-LUMO offset Jsc Short-Circuit Current (Jsc) Elec->Jsc Bandgap narrowing Morph->Jsc Exciton dissociation PCE Power Conversion Efficiency (PCE) Morph->PCE Fill Factor (FF) Voc->PCE Jsc->PCE

Mechanistic pathway illustrating how donor-acceptor copolymerization dictates photovoltaic efficiency.

Standardized Experimental Workflows

To ensure reproducibility and scientific integrity, the following protocols incorporate built-in self-validation checkpoints.

Synthesis via Stille Polycondensation

Objective: Synthesize high-molecular-weight P(DBMPQ-Th).

  • Preparation: In a nitrogen-filled glovebox, combine 5,8-dibromo-2,3-bis(4-methoxyphenyl)quinoxaline (0.5 mmol) and 2,5-bis(trimethylstannyl)thiophene (0.5 mmol) in a Schlenk flask.

  • Catalysis: Add Pd 2​ (dba) 3​ (0.01 mmol) and P(o-tolyl) 3​ (0.04 mmol) as the catalyst system. Dissolve the mixture in 10 mL of anhydrous toluene and 2 mL of DMF.

  • Polymerization: Seal the flask, remove from the glovebox, and heat at 110 °C for 48 hours under vigorous magnetic stirring.

  • End-Capping: Add 0.1 mL of bromobenzene and stir for 12 hours, followed by 0.1 mL of trimethyl(phenyl)tin for an additional 12 hours. Causality: End-capping removes reactive halogen/stannyl end groups, which act as charge traps in the final device.

  • Purification & Validation: Precipitate the polymer in cold methanol. Purify via Soxhlet extraction sequentially with methanol, acetone, hexane, and finally chloroform.

    • Self-Validation Checkpoint: Analyze the chloroform fraction via Gel Permeation Chromatography (GPC). Proceed to device fabrication only if the number-average molecular weight ( Mn​ ) exceeds 25 kDa. Lower weights indicate premature termination, which will severely limit charge mobility and Jsc​ .

BHJ Solar Cell Fabrication & Validation

Objective: Fabricate an ITO/PEDOT:PSS/Polymer:PC 71​ BM/PDINO/Al device.

  • Substrate Preparation: Sonicate ITO-coated glass substrates sequentially in detergent, deionized water, acetone, and isopropanol (15 min each). Treat with UV-Ozone for 20 minutes to increase the work function and hydrophilicity.

  • Hole Transport Layer: Spin-coat PEDOT:PSS (filtered through a 0.45 µm PVDF filter) at 3000 rpm for 40s. Anneal at 150 °C for 15 minutes in air.

  • Active Layer Deposition: Dissolve the DBMPQ copolymer and PC 71​ BM (1:1.5 weight ratio) in chlorobenzene (total concentration 20 mg/mL) with 3% v/v 1,8-diiodooctane (DIO) as a solvent additive. Spin-coat at 1500 rpm for 60s in a nitrogen glovebox.

    • Self-Validation Checkpoint: Perform Atomic Force Microscopy (AFM) on a dummy substrate. The root-mean-square (RMS) roughness should be between 1.5–3.0 nm. A completely smooth film (<0.5 nm) indicates a lack of phase separation, while high roughness (>5 nm) indicates excessive aggregation; both will destroy the Fill Factor (FF).

  • Electron Transport Layer & Cathode: Spin-coat a thin layer of PDINO (1.0 mg/mL in methanol) at 3000 rpm. Finally, thermally evaporate 100 nm of Aluminum under high vacuum ( <2×10−6 Torr).

  • Testing: Measure J-V curves under AM 1.5G illumination (100 mW/cm²). Use a calibrated silicon reference cell with a KG5 filter to eliminate spectral mismatch errors.

References

  • PubChemLite. "5,8-dibromo-2,3-bis(4-methoxyphenyl)quinoxaline". National Center for Biotechnology Information. URL:[Link]

  • Kong, L., Wang, M., Ju, X., Zhao, J., Zhang, Y., & Xie, Y. (2017). "The Availability of Neutral Cyan, Green, Blue and Purple Colors from Simple D–A Type Polymers with Commercially Available Thiophene Derivatives as the Donor Units." Polymers, 9(12), 656. URL:[Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 5,8-Dibromo-2,3-bis(4-methoxyphenyl)quinoxaline

As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of innovation. 5,8-Dibromo-2,3-bis(4-methoxyphenyl)quinoxaline, a complex heterocyclic compound, represents a cla...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of innovation. 5,8-Dibromo-2,3-bis(4-methoxyphenyl)quinoxaline, a complex heterocyclic compound, represents a class of molecules with significant potential in materials science and pharmaceutical development.[1] However, its potency and structural characteristics—specifically its nature as a halogenated quinoxaline derivative—necessitate a rigorous and informed approach to safety.

This guide moves beyond a simple checklist. It provides a framework for understanding the causality behind each safety recommendation, empowering you to build a self-validating system of laboratory safety. Adherence to these protocols is not merely about compliance; it is about fostering a culture of scientific integrity and personal accountability.

Hazard Assessment: An Informed Perspective

While a specific Safety Data Sheet (SDS) for 5,8-Dibromo-2,3-bis(4-methoxyphenyl)quinoxaline is not universally published, its chemical family provides a clear indication of its potential hazards. Quinoxaline derivatives are known to cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3] Furthermore, as a brominated organic compound, it belongs to a class of chemicals that can present significant health and safety risks, including toxicity and corrosivity.[4] Therefore, we must operate under the assumption that this compound is hazardous upon contact, inhalation, and ingestion.

Key Assumed Hazards:

  • Skin Irritation (H315): Causes skin irritation upon contact.[3]

  • Serious Eye Irritation (H319): Causes serious, potentially damaging, eye irritation.[3]

  • Respiratory Irritation (H335): May cause respiratory irritation if dust is inhaled.[3]

Engineering Controls: Your First and Best Line of Defense

Before any personal protective equipment is even selected, the environment must be engineered for safety. PPE is the last line of defense, not the first.

  • Chemical Fume Hood: All handling of solid 5,8-Dibromo-2,3-bis(4-methoxyphenyl)quinoxaline or its solutions must be performed within a certified chemical fume hood.[5] This is non-negotiable. The primary risk from a solid compound is the inhalation of fine dust particles, which a fume hood effectively contains.

  • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible and tested regularly.[5] In the event of an accidental exposure, immediate flushing is critical to minimizing injury.

Personal Protective Equipment (PPE): A Comprehensive Protocol

Proper PPE selection is paramount. The following table summarizes the minimum required equipment for handling this compound.

Body PartRequired PPESpecifications and Best Practices
Hands Double-gloved chemical-resistant glovesUse a nitrile inner glove with a nitrile or neoprene outer glove. Inspect for any signs of degradation before use. Change gloves immediately if contaminated or every 1-2 hours during extended procedures.[4][5]
Eyes/Face Chemical splash goggles and/or face shieldGoggles must meet ANSI Z87.1 standards and provide a full seal around the eyes.[5] For procedures with a higher risk of splashing (e.g., transfers of large solution volumes), a full face shield must be worn in addition to goggles.
Body Flame-resistant laboratory coatThe lab coat must be fully buttoned to provide maximum coverage. Ensure it is laundered professionally and not taken home.[5]
Respiratory Not required if handled in a fume hoodAll operations must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[5][6] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges would be mandatory, and a formal respiratory protection program must be in place.[2][7]

Operational Plan: Step-by-Step Guidance

A standardized workflow minimizes the potential for error and exposure.

Donning PPE: The Correct Sequence
  • Lab Coat: Don your flame-resistant lab coat and ensure it is fully buttoned.

  • Inner Gloves: Put on the first pair of nitrile gloves.

  • Eye Protection: Put on your chemical splash goggles.

  • Outer Gloves: Put on the second pair of gloves, ensuring the cuffs go over the sleeves of your lab coat.

Safe Handling: Weighing and Transferring the Solid Compound
  • Preparation: Designate a specific area within the fume hood for handling the compound. Ensure all necessary equipment (spatulas, weighing paper, vials, solvent) is clean and placed inside the hood before you begin.

  • Weighing: Perform all weighing operations within the fume hood. Use smooth, deliberate motions to avoid creating airborne dust. Tap the spatula gently; do not scrape.

  • Transfer: When transferring the solid to a vessel for dissolution, add the solid to the solvent slowly to prevent splashing.[5]

  • Post-Transfer: Immediately cap the new solution and the stock container. Use a disposable wipe lightly dampened with an appropriate solvent (e.g., 70% ethanol) to decontaminate the spatula and the weighing area within the fume hood. Dispose of the wipe in the designated solid hazardous waste container.

Doffing PPE: Avoiding Cross-Contamination
  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.

  • Lab Coat: Unbutton and remove your lab coat by folding it in on itself, touching only the inside surfaces. Hang it in its designated location or place it in a laundry bin.

  • Eye Protection: Remove your goggles.

  • Inner Gloves: Remove the final pair of gloves, again turning them inside out.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[2]

Disposal and Spill Management: A Critical Responsibility

Improper disposal of brominated organic compounds can cause significant environmental harm.[4]

  • Waste Segregation: All waste containing this compound must be categorized as Halogenated Organic Waste .[4] It must not be mixed with non-halogenated organic waste.

  • Solid Waste: Contaminated gloves, weighing paper, silica gel, and other lab supplies must be collected in a clearly labeled, sealed container for solid hazardous waste.[4]

  • Aqueous Waste: Any aqueous solutions containing the compound should be treated as hazardous waste and collected in a separate, labeled container for halogenated aqueous waste.[4]

Spill Response
  • Evacuate: Alert others in the area and evacuate if the spill is large or outside of a fume hood.

  • Contain (if safe): For small spills inside a fume hood, use an inert absorbent material (e.g., vermiculite, dry sand) to contain the spill. Do not use combustible materials like paper towels.[8]

  • Neutralize (optional for small spills): Some protocols for brominated compounds suggest treating small spills with sodium thiosulfate before absorption.[4]

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.[2]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.

Visualization: PPE Decision Workflow

The following diagram illustrates the logical flow for determining the appropriate level of PPE based on the specific task and associated risks.

PPE_Workflow cluster_0 Phase 1: Task Assessment cluster_1 Phase 2: Control & PPE Selection cluster_2 Phase 3: Action start Define Task (e.g., Weighing Solid, Transferring Solution) risk_assessment Assess Risks: - Inhalation of Dust? - Liquid Splash Potential? - Volume Handled? start->risk_assessment eng_controls Engineering Control: Work in Chemical Fume Hood risk_assessment->eng_controls Always Required ppe_base Baseline PPE: - Double Nitrile Gloves - Lab Coat - Safety Goggles eng_controls->ppe_base Low Splash Risk ppe_enhanced Enhanced PPE: - Baseline PPE + - Face Shield ppe_base->ppe_enhanced High Splash Risk execute Execute Task Following Safe Handling Protocol ppe_base->execute ppe_enhanced->execute

Caption: PPE selection workflow based on task-specific risk assessment.

References

  • Benchchem.
  • ECHEMI.
  • Sigma-Aldrich.5,8-Dibromo-2,3-bis(4-methoxyphenyl)quinoxaline.
  • PubMed.The critical role of oxidative stress in the toxicity and metabolism of quinoxaline 1,4-di-N-oxides in vitro and in vivo.
  • Benchchem.Essential Safety and Logistical Information for Handling 2-Chloro-3-(2-thienyl)quinoxaline.
  • Apollo Scientific.
  • Thermo Fisher Scientific.2,3-Bis(bromomethyl)
  • Chemtalk.
  • Rutgers University.Bromine Safety Guidelines.
  • Ossila.
  • Tokyo Chemical Industry.5,8-Dibromo-2,3-bis(4-methoxyphenyl)quinoxaline.
  • University of Arizona.Personal Protective Equipment Selection Guide.
  • Wikipedia.Quinoxaline.

Sources

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5,8-Dibromo-2,3-bis(4-methoxyphenyl)quinoxaline
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5,8-Dibromo-2,3-bis(4-methoxyphenyl)quinoxaline
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